1-(2-Bromoethoxy)butane
Description
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Properties
IUPAC Name |
1-(2-bromoethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUYEFMPZAHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215807 | |
| Record name | 2-Butoxyethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6550-99-8 | |
| Record name | 2-Butoxyethyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butoxyethyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 1-(2-Bromoethoxy)butane. Due to the limited availability of direct published data for this specific molecule, this guide outlines a plausible synthetic route based on the well-established Williamson ether synthesis. Furthermore, the expected characterization data is extrapolated from the analysis of structurally analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two principal pathways are theoretically viable for the preparation of the target compound. The more practical approach involves the reaction of sodium butoxide with an excess of 1,2-dibromoethane. This strategy is favored to minimize the formation of the symmetrical diether, 1,2-dibutoxyethane.
Proposed Synthetic Pathway:
Caption: Proposed Williamson ether synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
1-Butanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium Butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-butanol (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.
-
Williamson Ether Synthesis: Add an excess of 1,2-dibromoethane (5-10 equivalents) to the freshly prepared sodium butoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization of this compound
The successful synthesis of this compound must be confirmed through various analytical and spectroscopic techniques. The following sections detail the expected results from these analyses based on data from structurally related compounds.
Predicted Physical and Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound.
| Physical Property | Predicted Value |
| Molecular Formula | C₆H₁₃BrO |
| Molecular Weight | 181.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~180-190 °C |
| Density | ~1.2 g/mL |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ 3.82 | t | 2H | -O-CH₂-CH₂-Br | |
| δ 3.65 | t | 2H | -O-CH₂-CH₂-Br | |
| δ 3.50 | t | 2H | -O-CH₂-CH₂-CH₂-CH₃ | |
| δ 1.58 | sextet | 2H | -O-CH₂-CH₂-CH₂-CH₃ | |
| δ 1.39 | sextet | 2H | -O-CH₂-CH₂-CH₂-CH₃ | |
| δ 0.92 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (ppm) | Assignment |
| δ 71.5 | -O-CH₂-CH₂-Br | |
| δ 70.0 | -O-CH₂-CH₂-CH₂-CH₃ | |
| δ 31.8 | -O-CH₂-CH₂-CH₂-CH₃ | |
| δ 30.5 | -O-CH₂-CH₂-Br | |
| δ 19.3 | -O-CH₂-CH₂-CH₂-CH₃ | |
| δ 13.9 | -O-CH₂-CH₂-CH₂-CH₃ |
| IR Spectroscopy (Neat) | Predicted Wavenumber (cm⁻¹) | Assignment |
| 2958, 2870 | C-H stretch (alkane) | |
| 1115 | C-O-C stretch (ether) | |
| 655 | C-Br stretch |
| Mass Spectrometry (EI) | Predicted m/z | Assignment |
| 180/182 | [M]⁺ (isotopes of Br) | |
| 135/137 | [M - C₂H₄O]⁺ | |
| 107/109 | [CH₂CH₂Br]⁺ | |
| 57 | [C₄H₉]⁺ (butyl cation) |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the purified liquid will be placed between two sodium chloride plates for analysis.
Mass Spectrometry (MS): Mass spectral data will be acquired using a mass spectrometer with electron impact (EI) ionization. The sample will be introduced via direct infusion or through a gas chromatograph.
Gas Chromatography (GC): The purity of the synthesized compound and the progress of the reaction will be monitored using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5).
Characterization Workflow
The logical flow of the characterization process is crucial for confirming the identity and purity of the synthesized this compound.
Caption: Logical workflow for the characterization of this compound.
This in-depth guide provides a robust framework for the synthesis and characterization of this compound. The proposed methodologies and predicted data serve as a valuable resource for researchers to successfully prepare and validate this compound for its potential applications in various fields of chemical and pharmaceutical research.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromoethoxy)butane (CAS No. 6550-99-8). Due to the limited availability of experimental data for this specific compound, this guide combines available experimental values with predicted data generated from computational models, alongside general principles of chemical reactivity for analogous structures. The document covers key physical parameters, chemical behavior, a plausible synthetic route, and essential safety information. This guide is intended to serve as a valuable resource for researchers and professionals utilizing this compound in their work.
Introduction
This compound is a bifunctional organic molecule containing both an ether linkage and a primary alkyl bromide. This structure suggests its utility as a versatile reagent in organic synthesis, potentially serving as a building block for introducing a butoxyethyl moiety into various molecular scaffolds. Its application can be envisaged in the synthesis of more complex molecules in fields such as pharmaceuticals, materials science, and agrochemicals. Understanding its physical and chemical properties is crucial for its effective use, for reaction design, and for ensuring safe handling.
Molecular and Basic Information
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 6550-99-8 | |
| Molecular Formula | C₆H₁₃BrO | |
| Molecular Weight | 181.07 g/mol | |
| Canonical SMILES | CCCCOCCBr | |
| InChI | InChI=1S/C6H13BrO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 |
Physical Properties
| Property | Value | Type | Reference |
| Boiling Point | 332-333 K (59-60 °C) at 0.017 atm | Experimental | |
| Boiling Point (at 760 mmHg) | 185.5 ± 7.0 °C | Predicted | |
| Melting Point | -45.3 ± 8.0 °C | Predicted | |
| Density | 1.21 ± 0.1 g/cm³ | Predicted | |
| Refractive Index | 1.452 ± 0.003 | Predicted | |
| Flash Point | 73.8 ± 12.1 °C | Predicted | |
| Vapor Pressure | 0.8 ± 0.3 mmHg at 25 °C | Predicted | |
| Enthalpy of Vaporization | 42.1 ± 3.0 kJ/mol | Predicted |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the presence of the ether and alkyl bromide functional groups.
4.1. Reactivity of the Alkyl Bromide
The primary alkyl bromide is susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. The carbon atom bonded to the bromine is electrophilic and will be attacked by a wide range of nucleophiles.
-
With Nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂N⁻): It is expected to undergo substitution to form the corresponding nitriles, azides, thioethers, and amines.
-
With Alkoxides (e.g., RO⁻): Reaction with alkoxides would lead to the formation of a new ether, which is an extension of the Williamson ether synthesis.
-
With Carboxylates (e.g., RCOO⁻): Esterification can occur to yield the corresponding ester.
Due to the primary nature of the alkyl halide, elimination reactions (E2) are less likely to be the major pathway unless a sterically hindered, strong base is used.
4.2. Reactivity of the Ether Linkage
Ethers are generally stable under neutral and basic conditions. However, the ether bond in this compound can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. This cleavage would likely result in the formation of 1,2-dibromoethane and butan-1-ol, which could be further converted to 1-bromobutane in the presence of excess acid.
4.3. Stability
This compound is expected to be stable under standard storage conditions. However, like many ethers, it may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. It is advisable to store it in a cool, dark, and tightly sealed container.
Synthesis
A plausible and common method for the synthesis of this compound is the Williamson ether synthesis .[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, there are two possible disconnections, as illustrated in the diagram below.
Route A, involving the reaction of sodium butoxide with an excess of 1,2-dibromoethane, is generally preferred as it utilizes a more readily available and less hazardous alkoxide. Route B would require the formation of sodium 2-bromoethanolate, which could be more challenging to handle.
Experimental Protocol (General Procedure for Route A)
This is a generalized protocol and may require optimization.
Materials:
-
Butan-1-ol
-
Sodium metal or Sodium hydride (NaH)
-
1,2-Dibromoethane (in excess)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Butoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether or THF. Carefully add sodium metal (or sodium hydride) to the solvent. While stirring, slowly add butan-1-ol dropwise. The reaction is exothermic and will produce hydrogen gas if sodium metal is used; ensure proper ventilation. Continue stirring until all the sodium has reacted and a clear solution or a fine suspension of sodium butoxide is formed.
-
Reaction: To the freshly prepared sodium butoxide solution, add an excess of 1,2-dibromoethane. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound was found. The following are predicted spectra and fragmentation patterns based on its structure.
6.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the butyl group.
-
Two multiplets for the two methylene groups (-CH₂-) of the butyl group.
-
A triplet for the methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-CH₃).
-
A triplet for the methylene group of the ethoxy part adjacent to the ether oxygen (-O-CH₂-CH₂-Br).
-
A triplet for the methylene group attached to the bromine atom (-CH₂-Br).
6.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts will be influenced by the neighboring atoms, with the carbon attached to bromine being significantly downfield, and the carbons attached to the ether oxygen also being downfield compared to the alkyl carbons.
6.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).
-
C-O stretching of the ether linkage (a strong band around 1100-1150 cm⁻¹).
-
C-Br stretching (in the fingerprint region, typically 500-600 cm⁻¹).
6.4. Mass Spectrometry (Predicted Fragmentation)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M peak should be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][7] Common fragmentation pathways would include:
-
Loss of a bromine radical to give a stable oxonium ion.
-
Cleavage of the C-C bonds of the butyl group.
-
Cleavage of the ether bond.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for this compound is widely available. The following safety information is based on the general properties of alkyl halides and ethers.
-
Hazards: this compound is expected to be a combustible liquid.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin.[8] Alkyl bromides are often irritating to the skin, eyes, and respiratory system. Ethers can form explosive peroxides.
-
Handling: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Protect from light and air to minimize peroxide formation.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] In case of skin contact, wash off with soap and plenty of water.[1] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention immediately.[8]
Always consult a specific, supplier-provided Safety Data Sheet before handling this chemical.
Conclusion
This compound is a potentially useful bifunctional molecule for organic synthesis. This guide has compiled the available and predicted information on its physical and chemical properties, a plausible synthetic route, and general safety precautions. The lack of extensive experimental data highlights the need for further characterization of this compound. Researchers should exercise caution when working with this chemical and refer to general safety protocols for alkyl halides and ethers.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. bp.com [bp.com]
An In-depth Technical Guide to 1-(2-Bromoethoxy)butane
CAS Number: 6550-99-8 Molecular Formula: C6H13BrO Synonyms: 2-Butoxyethyl bromide, 2-Bromoethyl butyl ether
This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)butane, a versatile haloalkane ether with applications as a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its physicochemical properties, synthesis, reactivity, and safety considerations. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, this guide will explore potential biological interactions based on the reactivity of similar haloalkanes and outline experimental workflows for its synthesis and reactions.
Physicochemical Properties
This compound is a primary alkyl halide, a class of compounds known for their utility as alkylating agents in various chemical transformations. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 6550-99-8 | N/A |
| Molecular Formula | C6H13BrO | [1] |
| Molecular Weight | 181.07 g/mol | [1] |
| Boiling Point | 172.5-173 °C | [2] |
| 178.7 °C at 760 mmHg | [3] | |
| Density | 1.2292 g/cm³ | [2] |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Williamson ether synthesis, a robust and widely utilized reaction for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.
Williamson Ether Synthesis: General Workflow
The synthesis of this compound can be conceptually approached in two ways via the Williamson ether synthesis, as depicted in the logical workflow diagram below. The preferred route typically involves the reaction of sodium butoxide with an excess of 1,2-dibromoethane to minimize the formation of the bis-ether byproduct.
Caption: Logical workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol (Representative)
Materials:
-
n-Butanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol (1.0 eq) dissolved in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium butoxide.
-
Add 1,2-dibromoethane (2.0 eq, to be used in excess) dropwise to the reaction mixture via the dropping funnel.
-
Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Chemical Reactivity and Applications in Synthesis
As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes it a valuable building block for the introduction of the butoxyethyl group into various molecules.
Reactions with Nucleophiles
This compound can react with various nucleophiles to form a diverse array of products. The general reaction scheme is as follows:
Nu- + CH3CH2CH2CH2OCH2CH2Br → CH3CH2CH2CH2OCH2CH2Nu + Br-
Where Nu- can be, for example:
-
RO- (alkoxides): To form other ethers.
-
ArO- (phenoxides): To form aryl ethers.
-
RNH2, R2NH (amines): To form substituted amines.
-
N3- (azide): To form azides, which can be further reduced to primary amines.
-
CN- (cyanide): To form nitriles, which can be hydrolyzed to carboxylic acids or reduced to primary amines.
The following diagram illustrates the general reactivity of this compound as an alkylating agent.
Caption: General reactivity of this compound with various nucleophiles.
Potential Biological Activity and Drug Development Applications
While specific studies on the biological activity of this compound are limited, the reactivity of haloalkanes in biological systems is an area of active research. The introduction of bromine into a molecule can influence its pharmacological properties, including therapeutic activity and metabolism.[4][5]
Interaction with Biological Nucleophiles
The electrophilic nature of this compound suggests it has the potential to react with biological nucleophiles, such as the side chains of amino acids (e.g., cysteine, histidine) in proteins and nucleobases in DNA. This alkylating activity is a common mechanism of toxicity for many haloalkanes, as it can lead to enzyme inhibition and DNA damage.
Enzymatic Detoxification
In biological systems, haloalkanes can be detoxified by enzymes such as haloalkane dehalogenases. These enzymes catalyze the hydrolysis of the carbon-halogen bond, converting the haloalkane into a less toxic alcohol. The general mechanism involves a nucleophilic attack by an amino acid residue in the enzyme's active site.
The following diagram illustrates a simplified, hypothetical workflow for the interaction of a generic bromoalkane ether with a biological system.
Caption: Hypothetical interaction of this compound in a biological system.
Role in Drug Design
The butoxyethyl moiety is present in some pharmacologically active compounds. The ability of this compound to act as a linker or to introduce this group makes it a potentially useful reagent in drug discovery and development for creating new chemical entities with desirable pharmacokinetic and pharmacodynamic properties.
Spectroscopic Data (Representative)
-
1H NMR: The spectrum would be expected to show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene groups) and the ethoxy group (two triplets for the two methylene groups), with the methylene group adjacent to the bromine atom being the most downfield of the aliphatic protons.
-
13C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to appear in the range of 30-40 ppm, while the carbons attached to the oxygen atom would be in the range of 60-70 ppm.
-
IR Spectroscopy: The spectrum would be characterized by strong C-O stretching vibrations in the region of 1150-1085 cm-1 and C-H stretching vibrations just below 3000 cm-1. The C-Br stretching vibration would appear in the fingerprint region, typically between 600 and 500 cm-1.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of compounds containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and cleavage of the ether linkage.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other alkylating agents, it should be considered potentially toxic and a skin and eye irritant. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable synthetic intermediate due to its reactivity as a primary alkyl halide. Its utility in introducing the butoxyethyl group into various molecules makes it a relevant compound in the fields of organic synthesis and medicinal chemistry. While its specific biological activities are not well-documented, its potential for interaction with biological systems warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective and safe utilization.
References
- 1. Cytotoxicity of Typical Diiodoalkanes from Shale Gas Wastewater in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. thieme-connect.de [thieme-connect.de]
Spectral Analysis of 1-(2-Bromoethoxy)butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for the compound 1-(2-Bromoethoxy)butane (CAS No. 6550-99-8), also known as 2-Bromoethyl butyl ether. Due to the limited availability of public experimental spectral data, this document combines available experimental data with predicted spectral information to offer a comprehensive analytical profile.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 2-Bromoethyl butyl ether, 2-Butoxyethyl bromide
-
CAS Number: 6550-99-8
-
Molecular Formula: C₆H₁₃BrO
-
Molecular Weight: 181.07 g/mol
Spectral Data Summary
The following tables summarize the available and predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Disclaimer: The following ¹H NMR data is predicted and has not been experimentally verified.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~3.55 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~3.45 | Triplet | 2H | CH₃-CH₂-CH₂-CH₂-O- |
| ~1.55 | Sextet | 2H | CH₃-CH₂-CH₂-CH₂-O- |
| ~1.35 | Sextet | 2H | CH₃-CH₂-CH₂-CH₂-O- |
| ~0.90 | Triplet | 3H | CH₃-CH₂-CH₂-CH₂-O- |
Table 2: Predicted ¹³C NMR Spectral Data
Disclaimer: The following ¹³C NMR data is predicted and has not been experimentally verified.
| Chemical Shift (ppm) | Assignment |
| ~71.5 | -O-CH₂-CH₂-Br |
| ~70.0 | CH₃-CH₂-CH₂-CH₂-O- |
| ~31.5 | -O-CH₂-CH₂-Br |
| ~31.0 | CH₃-CH₂-CH₂-CH₂-O- |
| ~19.0 | CH₃-CH₂-CH₂-CH₂-O- |
| ~13.5 | CH₃-CH₂-CH₂-CH₂-O- |
Table 3: Infrared (IR) Spectroscopy Data
Data sourced from the NIST WebBook.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (alkane) |
| 1120 | Strong | C-O-C stretch (ether) |
| 650 | Medium-Strong | C-Br stretch |
Table 4: Mass Spectrometry (MS) Data
Data sourced from the NIST WebBook.
| m/z | Relative Intensity | Possible Fragment |
| 182/180 | Low | [M]⁺ (Molecular Ion) |
| 137/135 | Medium | [M - C₂H₄O]⁺ |
| 123/121 | Medium | [M - C₄H₉]⁺ |
| 109/107 | High | [C₄H₉O]⁺ |
| 57 | Very High | [C₄H₉]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagram illustrates the chemical structure of this compound and highlights the key correlations for its spectral analysis.
Caption: Structure and key spectral correlations for this compound.
An In-depth Technical Guide to 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(2-Bromoethoxy)butane, including its molecular formula, weight, and other key physicochemical properties. This document also presents a representative experimental protocol for its synthesis via the Williamson ether synthesis, alongside essential safety information. A comparison with the related compound 1-[2-(2-bromoethoxy)ethoxy]butane is also provided to prevent potential nomenclature confusion.
Core Properties and Formula
This compound is an organic compound classified as a bromoalkyl ether. Its fundamental properties are summarized below. For clarity, data for the structurally related and sometimes confused compound, 1-[2-(2-bromoethoxy)ethoxy]butane, is also included.
Physicochemical Data Summary
| Property | This compound | 1-[2-(2-bromoethoxy)ethoxy]butane |
| CAS Number | 6550-99-8 | 593-19-1 |
| Molecular Formula | C₆H₁₃BrO | C₈H₁₇BrO₂ |
| Molecular Weight | 181.07 g/mol | 225.12 g/mol [1] |
| Synonyms | Not specified | 1-bromo-2-(2-butoxyethoxy)ethane |
| Boiling Point | Data not available | 244.5°C at 760 mmHg |
| Density | Data not available | 1.207 g/cm³ |
| Flash Point | Data not available | 90.1°C |
| Refractive Index | Data not available | 1.452 |
Chemical Structure
The structural formula of this compound is depicted below, illustrating the arrangement of its constituent atoms.
Caption: Chemical structure of this compound.
Experimental Protocols
Representative Synthesis: Williamson Ether Synthesis
This reaction proceeds in two main stages: the formation of a butoxide from butanol and a strong base, followed by the nucleophilic substitution reaction with 1,2-dibromoethane.
Materials:
-
n-Butanol
-
Sodium hydride (NaH) or other strong base
-
1,2-Dibromoethane
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-butanol in the anhydrous solvent. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of sodium butoxide.
-
Nucleophilic Substitution: Cool the solution of sodium butoxide in an ice bath. Add 1,2-dibromoethane dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water to consume any unreacted sodium hydride. Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. The final product, this compound, can be purified by fractional distillation under reduced pressure.
Caption: Workflow for the Williamson ether synthesis of this compound.
Safety and Handling
General Safety Precautions:
-
Engineering Controls: Handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent peroxide formation.
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of all available safety data and established laboratory safety practices.
References
An In-depth Technical Guide on the Solubility of 1-(2-Bromoethoxy)butane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-(2-Bromoethoxy)butane is a halogenated ether with potential applications as an alkylating agent and intermediate in organic synthesis. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its chemical structure and the principle of "like dissolves like." Due to the limited availability of specific quantitative solubility data in public literature, this document also furnishes a detailed experimental protocol for the precise determination of its solubility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.
| Property | Value |
| Molecular Formula | C₆H₁₃BrO |
| Molecular Weight | 181.07 g/mol |
| Boiling Point | Not explicitly available, but expected to be relatively high due to its molecular weight and polarizable bromine atom. |
| Density | Not explicitly available. |
| Structure | CH₃(CH₂)₃OCH₂CH₂Br |
The structure reveals a molecule with a non-polar butyl group and a more polar bromoethoxy group. This duality suggests it will be miscible with a range of organic solvents.
Predicted Solubility Profile
Based on the chemical principle of "like dissolves like," the solubility of this compound in common organic solvents can be qualitatively predicted. The presence of the butyl chain suggests good solubility in non-polar solvents, while the ether linkage and bromo group may impart some solubility in more polar solvents.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible | The non-polar butyl group will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Miscible | The ether oxygen and polarizable C-Br bond allow for dipole-dipole interactions with polar aprotic solvents. |
| Polar Protic | Ethanol, Methanol | Soluble | The ether oxygen can act as a hydrogen bond acceptor, though the overall molecule is not highly polar. |
| Aqueous | Water | Sparingly Soluble to Insoluble | The hydrophobic butyl chain is expected to dominate, leading to low water solubility. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, the isothermal shake-flask method is recommended. This is a reliable and widely used technique for determining the solubility of a liquid in a solvent.[1][2]
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Vials with airtight seals
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. An excess is indicated by the presence of a distinct second phase.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature until the undissolved solute has settled.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved solute is taken.
-
For analysis, it may be necessary to dilute the sample with the same solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as Gas Chromatography (GC).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
From the calibration curve, determine the concentration of the solute in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific published quantitative data on the solubility of this compound is scarce, its molecular structure provides a strong basis for predicting its solubility profile. It is anticipated to be highly soluble in a wide range of common organic solvents and sparingly soluble in water. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work.
References
An In-depth Technical Guide on the Reactivity of the Carbon-Bromine Bond in 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-(2-Bromoethoxy)butane. As a primary alkyl bromide with an ether linkage, this molecule is a versatile substrate for various nucleophilic substitution and elimination reactions, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other functional materials. This document will explore the key reaction pathways, including the bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) mechanisms, supported by quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound possesses a terminal primary carbon-bromine bond, which is the primary site of its reactivity. The presence of an ether oxygen atom in the backbone can influence the molecule's polarity and solvation properties but is not expected to significantly alter the fundamental reactivity of the C-Br bond, which is characteristic of primary bromoalkanes. The principal reaction pathways for this substrate are nucleophilic substitution and elimination, with the outcome being highly dependent on the nature of the nucleophile/base, solvent, and temperature.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively available in public databases, its properties can be reliably predicted based on closely related compounds and established principles of organic chemistry.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C(6)H({13})BrO |
| Molecular Weight | 181.07 g/mol |
| Boiling Point | Approx. 180-190 °C |
| Density | Approx. 1.2 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water. |
Representative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, extrapolated from analogous bromoalkyl ethers.
¹H NMR Spectroscopy (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -O-CH(_2)-CH(_2)-Br |
| ~3.50 | t | 2H | -O-CH(_2)-CH(_2)-Br |
| ~3.45 | t | 2H | Bu-O-CH(_2)- |
| ~1.55 | m | 2H | Bu-CH(_2)-CH(_2)-O- |
| ~1.35 | m | 2H | Bu-CH(_3)-CH(_2)- |
| ~0.90 | t | 3H | Bu-CH(_3) |
¹³C NMR Spectroscopy (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~71 | Bu-O-CH(_2)- |
| ~70 | -O-CH(_2)-CH(_2)-Br |
| ~32 | Bu-CH(_2)-CH(_2)-O- |
| ~30 | -O-CH(_2)-CH(_2)-Br |
| ~19 | Bu-CH(_3)-CH(_2)- |
| ~14 | Bu-CH(_3) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretch (alkane) |
| 1300-1150 | C-H wag (-CH(_2)Br)[1] |
| 1150-1050 | C-O stretch (ether)[2][3][4] |
| 690-515 | C-Br stretch[1] |
Mass Spectrometry (MS)
| m/z | Assignment |
| 180/182 | Molecular ion (M⁺, M+2) due to ⁷⁹Br and ⁸¹Br isotopes |
| 101 | [M - Br]⁺ |
| 73 | [C(_4)H(_9)O]⁺ (alpha-cleavage) |
| 57 | [C(_4)H(_9)]⁺ |
Key Reaction Pathways
The reactivity of the C-Br bond in this compound is dominated by two competing pathways: nucleophilic substitution and elimination.
Nucleophilic Substitution (S(_N)2) Reactions
As a primary bromoalkane, this compound is an excellent substrate for S(_N)2 reactions. This pathway is favored by strong, sterically unhindered nucleophiles. The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.
A prime example of an S(_N)2 reaction involving this substrate is the Williamson ether synthesis, where an alkoxide acts as the nucleophile to form a new ether.[5][6][7]
Quantitative Data for S(_N)2 Reactivity of Primary Bromoalkanes
The following table presents relative reaction rates for the S(_N)2 reaction of various primary bromoalkanes, illustrating the effect of steric hindrance. It is expected that this compound would exhibit reactivity similar to 1-bromobutane.
| Bromoalkane | Structure | Relative Rate of S(_N)2 Reaction (with NaI in Acetone) |
| Ethyl bromide | CH(_3)CH(_2)Br | ~1 |
| 1-Bromobutane | CH(_3)(CH(_2))(_2)CH(_2)Br | ~0.4 |
| Isobutyl bromide | (CH(_3))(_2)CHCH(_2)Br | ~0.03 |
| Neopentyl bromide | (CH(_3))(_3)CCH(_2)Br | ~0.00001 |
Elimination (E2) Reactions
When this compound is treated with a strong, sterically hindered base, an E2 reaction can occur, leading to the formation of 1-butoxyethene (butyl vinyl ether). The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is simultaneously eliminated.
The choice of base is critical in directing the reaction towards elimination over substitution.[8] Bulky bases, such as potassium tert-butoxide (KOtBu), favor elimination.[9][10][11]
Competition Between Substitution and Elimination
The ratio of substitution to elimination products is influenced by several factors:
| Factor | Favors Substitution (S(_N)2) | Favors Elimination (E2) |
| Base/Nucleophile | Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, N(_3)⁻) | Strong, bulky bases (e.g., KOtBu, LDA)[9][10][11] |
| Solvent | Polar aprotic (e.g., acetone, DMSO) | Less polar/ethanolic[8] |
| Temperature | Lower temperatures | Higher temperatures[8][12] |
Experimental Protocols
The following are representative experimental protocols for the key reactions of this compound.
Protocol for Williamson Ether Synthesis (S(_N)2)
Objective: To synthesize 1-ethoxy-2-butoxyethane from this compound and sodium ethoxide.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Carefully add small pieces of sodium metal to the ethanol to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, add this compound dropwise to the stirred solution of sodium ethoxide.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation.
Protocol for E2 Elimination
Objective: To synthesize 1-butoxyethene from this compound using potassium tert-butoxide.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Pentane
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF.
-
Add this compound to the stirred solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the volatile alkene.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with pentane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure to isolate the 1-butoxyethene.
Logical Workflow for Reaction Pathway Determination
The decision to favor either a substitution or elimination pathway for this compound can be systematically approached as illustrated in the following workflow.
Conclusion
The carbon-bromine bond in this compound exhibits reactivity characteristic of a primary bromoalkane, making it a versatile substrate for both S(_N)2 and E2 reactions. The choice of reagents and reaction conditions is paramount in selectively directing the transformation towards either nucleophilic substitution to form new ethers or other functionalized products, or towards elimination to generate vinyl ethers. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to effectively utilize this and similar bromoalkanes in the synthesis of complex molecular architectures.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Potential Applications of 1-(2-Bromoethoxy)butane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethoxy)butane is a bifunctional organic molecule featuring both an ether linkage and a reactive primary alkyl bromide. This unique combination of functional groups makes it a versatile building block in organic synthesis, primarily serving as an alkylating agent to introduce the butoxyethyl moiety into a variety of molecular scaffolds. Its applications span from the synthesis of functionalized ethers and amines to its potential use as a linker in the development of chemical probes and pharmacologically active molecules. This guide provides a comprehensive overview of its synthesis, key reactions, potential applications, and detailed experimental protocols, supported by quantitative data and spectroscopic information.
Introduction
The strategic introduction of specific functional groups is a cornerstone of modern organic synthesis, enabling the precise tuning of a molecule's physicochemical properties. This compound offers a straightforward method for incorporating a flexible and moderately lipophilic butoxyethyl chain. The ether oxygen can influence solubility and hydrogen bond accepting capabilities, while the terminal butyl group increases lipophilicity. The primary alkyl bromide provides a reactive handle for nucleophilic substitution reactions, making it a valuable reagent for researchers in organic synthesis, medicinal chemistry, and materials science.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization in synthetic protocols.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₃BrO |
| Molecular Weight | 181.07 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Predicted to be in the range of 180-200 °C |
| Density | Predicted to be ~1.2 g/cm³ |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on typical values for similar compounds.[1][2][3][4]
¹H NMR (Proton Nuclear Magnetic Resonance) [1][2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~3.65 | Triplet | 2H | -O-CH₂-CH₂-Br |
| ~3.50 | Triplet | 2H | -O-CH₂-CH₂CH₂CH₃ |
| ~1.55 | Sextet | 2H | -O-CH₂-CH₂-CH₂CH₃ |
| ~1.35 | Sextet | 2H | -O-CH₂CH₂-CH₂-CH₃ |
| ~0.90 | Triplet | 3H | -O-CH₂CH₂CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4][5][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~71 | -O-CH₂-CH₂-Br |
| ~70 | -O-CH₂-CH₂CH₂CH₃ |
| ~32 | -CH₂-Br |
| ~31 | -O-CH₂-CH₂-CH₂CH₃ |
| ~19 | -O-CH₂CH₂-CH₂-CH₃ |
| ~14 | -O-CH₂CH₂CH₂-CH₃ |
Mass Spectrometry (MS) [7][8][9][10]
| m/z | Fragmentation |
| 180/182 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 123/125 | [M - C₄H₉]⁺ |
| 101 | [M - Br]⁺ |
| 57 | [C₄H₉]⁺ (Base peak) |
Infrared (IR) Spectroscopy [1][11]
| Wavenumber (cm⁻¹) | Vibration |
| 2960-2850 | C-H stretch (alkyl) |
| 1465 | C-H bend (methylene) |
| 1380 | C-H bend (methyl) |
| 1120-1050 | C-O stretch (ether) |
| 650-550 | C-Br stretch |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a butoxide salt with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane.
Synthetic Pathway
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Butan-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.
-
Cool the suspension to 0 °C and add butan-1-ol (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add an excess of 1,2-dibromoethane (3.0-5.0 equivalents) to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting butoxide is consumed.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Quantitative Data:
-
Typical Yield: 60-75%
-
Reaction Time: 4-8 hours
Potential Applications in Organic Synthesis
This compound serves as a versatile alkylating agent in a variety of nucleophilic substitution reactions.
O-Alkylation of Phenols (Williamson Ether Synthesis)
A primary application of this compound is the synthesis of aryl butoxyethyl ethers via the Williamson ether synthesis.[12][13][14][15] This reaction is fundamental in modifying the properties of phenolic compounds, for instance, to increase their lipophilicity or to introduce a linker for further functionalization.
Materials:
-
4-Nitrophenol
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-nitrophenol (1.0 equivalent), anhydrous K₂CO₃ (2.0 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
-
Typical Yield: 85-95%
-
Reaction Time: 6-12 hours
N-Alkylation of Amines
This compound can be used to alkylate primary and secondary amines to introduce the butoxyethyl group. This modification can be useful in drug development to alter the pharmacokinetic properties of a lead compound.[16][17][18][19]
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine aniline (1.0 equivalent), this compound (1.1 equivalents), and K₂CO₃ (1.5 equivalents) in acetonitrile.
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data:
-
Typical Yield: 70-85%
-
Reaction Time: 12-18 hours
S-Alkylation of Thiols
The reaction of this compound with thiols provides a direct route to butoxyethyl thioethers. Thioethers are important functional groups in medicinal chemistry and materials science.[20][21]
Materials:
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of thiophenol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Add this compound (1.1 equivalents) and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography.
Quantitative Data:
-
Typical Yield: >90%
-
Reaction Time: 12-16 hours
Synthesis of Functionalized Crown Ethers and Surfactants
The butoxyethyl moiety can be incorporated into more complex structures such as crown ethers and surfactants.[22][23][24][25][26] In crown ether synthesis, the bromoethoxybutane can act as a precursor to a diol for macrocyclization. In surfactant synthesis, it can be used to introduce a tailored hydrophilic-lipophilic balance.
Applications in Drug Development and Chemical Biology
The ability to introduce the butoxyethyl group makes this compound a potentially valuable tool in drug discovery and chemical biology.
Modification of Bioactive Molecules
The alkylation of existing pharmacophores with the butoxyethyl group can be used to modulate their biological activity, solubility, and pharmacokinetic profiles. For example, the herbicide Triclopyr is formulated as its butoxyethyl ester to enhance its efficacy.[7][10][27][28]
Use as a Linker for Chemical Probes
The bifunctional nature of this compound allows for its potential use as a linker in the construction of chemical probes.[14][15][29][30] The bromine can be displaced by a nucleophilic reporter group (e.g., a fluorophore or biotin derivative), while the butoxy end can be attached to a ligand that targets a specific biomolecule.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its primary role as an alkylating agent in S(_N)2 reactions allows for the straightforward introduction of the butoxyethyl moiety into a wide range of molecules. The experimental protocols and data presented in this guide demonstrate its utility in the synthesis of functionalized ethers, amines, and thioethers. Its potential applications in the development of pharmacologically active compounds and chemical probes highlight its significance for researchers in medicinal chemistry and chemical biology. As with any reactive alkylating agent, appropriate safety precautions should be taken during its handling and use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. compoundchem.com [compoundchem.com]
- 4. compoundchem.com [compoundchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 11. fiveable.me [fiveable.me]
- 12. community.wvu.edu [community.wvu.edu]
- 13. francis-press.com [francis-press.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. lab-chemicals.com [lab-chemicals.com]
- 17. KR920000266B1 - Process for the preparation of n-(2-propoxythyl)-2,'6'-diethyl aniline - Google Patents [patents.google.com]
- 18. media.neliti.com [media.neliti.com]
- 19. jocpr.com [jocpr.com]
- 20. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 21. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 22. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 24. Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. neutronco.com [neutronco.com]
- 26. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. CN102295597A - Preparation method of triclopyr butoxyethyl ester - Google Patents [patents.google.com]
- 29. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Diethyl ether(60-29-7) 1H NMR spectrum [chemicalbook.com]
Navigating the Unknown: A Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)butane and Related Haloalkanes
Disclaimer: A comprehensive search for a specific Safety Data Sheet (SDS) and detailed toxicological information for 1-(2-Bromoethoxy)butane did not yield a dedicated and verified document for this specific chemical entity. The information presented herein is aggregated from data on closely related compounds, primarily 1-[2-(2-bromoethoxy)ethoxy]butane, and general safety protocols for haloalkanes. This guide is intended for experienced researchers, scientists, and drug development professionals and should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel. It is not a substitute for a substance-specific SDS.
Introduction: Understanding the Hazard Landscape
This compound belongs to the class of bromoalkanes, which are known to be reactive and potentially hazardous. The presence of a bromine atom, an ether linkage, and a butane chain suggests that this compound may exhibit properties of alkylating agents and ethers, warranting careful handling to minimize exposure and risk. Due to the lack of specific toxicological data, a precautionary approach is paramount. This guide provides a framework for safe handling, drawing parallels from structurally similar compounds and established laboratory safety principles.
Physicochemical Properties (of a related compound)
| Property | Value | Source |
| Molecular Formula | C₈H₁₇BrO₂ | LookChem[1], PubChem[2] |
| Molecular Weight | 225.12 g/mol | LookChem[1], PubChem[2] |
| Boiling Point | 244.5°C at 760 mmHg | LookChem[1] |
| Flash Point | 90.1°C | LookChem[1] |
| Density | 1.207 g/cm³ | LookChem[1] |
| Vapor Pressure | 0.0473 mmHg at 25°C | LookChem[1] |
| Refractive Index | 1.452 | LookChem[1] |
Hazard Identification and Classification (General for Bromoalkanes)
While a specific GHS classification for this compound is unavailable, bromoalkanes are generally considered to be:
-
Flammable: Many are flammable liquids and vapors.
-
Irritants: Can cause skin, eye, and respiratory irritation.
-
Harmful if Swallowed or Inhaled: Toxicity can vary, but caution is advised.
-
Potential Alkylating Agents: May have mutagenic or carcinogenic properties.
Experimental Protocols: A Framework for Safe Handling
Given the lack of specific experimental data, the following protocols are based on best practices for handling potentially hazardous liquid chemicals in a research setting.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
Handling and Storage
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use non-sparking tools and equipment.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
-
First Aid Measures (General)
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency response personnel.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Logical Workflow for Handling Potentially Hazardous Chemicals
The following diagram illustrates a general workflow for the safe handling of a chemical with unknown or incomplete safety data, such as this compound.
Caption: General workflow for handling potentially hazardous chemicals.
Conclusion
The safe handling of this compound requires a cautious and informed approach, especially in the absence of specific safety and toxicological data. Researchers and professionals must rely on a thorough understanding of the potential hazards associated with the bromoalkane class of compounds, implement robust engineering controls and personal protective equipment, and follow stringent handling protocols. The principles and generalized procedures outlined in this guide provide a foundation for developing a comprehensive safety plan for working with this and other novel chemical entities. Always prioritize safety and consult with institutional safety officers before commencing any work.
References
An In-depth Technical Guide to 1-(2-Bromoethoxy)butane: Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)butane (CAS No. 6550-99-8), a bromoalkyl ether of interest in organic synthesis. Due to a lack of specific information in publicly available scientific literature regarding its initial discovery and historical development, this document focuses on its physicochemical properties and a detailed, plausible synthetic protocol based on the well-established Williamson ether synthesis. This guide is intended to serve as a valuable resource for researchers utilizing or planning to synthesize this compound in a laboratory setting.
Introduction
This compound is a bifunctional organic molecule containing both an ether linkage and a reactive bromo group. This structure makes it a potentially useful building block in organic synthesis, allowing for the introduction of a butoxyethyl moiety into various molecular scaffolds. The terminal bromine atom can readily participate in nucleophilic substitution and coupling reactions, making it a versatile reagent for the synthesis of more complex molecules, including potential pharmaceutical intermediates. While its specific applications are not widely documented, its structure is analogous to other bromoalkyl ethers used in various fields of chemical research.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. This data has been compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 6550-99-8 | N/A |
| Molecular Formula | C₆H₁₃BrO | N/A |
| Molecular Weight | 181.07 g/mol | N/A |
| Boiling Point | 178.7 °C at 760 mmHg | N/A |
| Appearance | Not specified | N/A |
| Purity | Typically ≥95% | N/A |
Note: Due to the limited availability of published data, some physical properties such as density, refractive index, and melting point are not available.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a sodium alkoxide with a dihaloalkane. In this proposed synthesis, sodium butoxide is reacted with an excess of 1,2-dibromoethane.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Proposed Experimental Protocol
This protocol is based on established procedures for the Williamson ether synthesis of analogous bromoalkyl ethers.
Materials:
-
Sodium metal
-
Anhydrous n-butanol
-
1,2-Dibromoethane (excess)
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Butoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous n-butanol. Carefully add sodium metal in small pieces to the stirred alcohol. The reaction is exothermic and will produce hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form a clear solution of sodium butoxide in n-butanol.
-
Reaction with 1,2-Dibromoethane: To the freshly prepared sodium butoxide solution, add an excess (at least 3-4 equivalents) of 1,2-dibromoethane dropwise through the addition funnel at a rate that maintains a gentle reflux. Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the diether byproduct, 1,2-dibutoxyethane.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing distilled water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with distilled water and a saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to isolate this compound.
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Signaling Pathways and Logical Relationships
As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. However, a logical diagram can represent the synthetic strategy.
Caption: Logical relationship of reactants and products in the synthesis.
Conclusion
This compound is a valuable, albeit not extensively documented, synthetic intermediate. This guide provides the currently available physicochemical data and a detailed, plausible experimental protocol for its synthesis via the Williamson ether synthesis. The provided workflow and logical diagrams offer a clear and concise representation of the synthetic process. It is hoped that this technical guide will be a useful resource for researchers in the fields of organic chemistry and drug development. Further research into the applications and reaction chemistry of this compound is warranted.
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis using 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. This method proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] These application notes provide a detailed protocol for the synthesis of aryl ethers using 1-(2-Bromoethoxy)butane as the alkylating agent. The resulting butoxyethoxy-aryl ethers are of interest in medicinal chemistry and drug development due to their potential to modify the physicochemical properties of parent molecules, such as solubility, lipophilicity, and metabolic stability. The introduction of the butoxyethoxy moiety can influence a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Reaction Scheme
The general reaction scheme for the Williamson ether synthesis of a phenol with this compound is depicted below:
Experimental Protocols
This section provides a detailed methodology for the synthesis of 1-(2-butoxyethoxy)benzene from phenol and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phenol | Reagent Grade, ≥99% | Sigma-Aldrich |
| This compound | ≥95% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Sigma-Aldrich | |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | Fisher Scientific | |
| Saturated aqueous sodium chloride (Brine) | Fisher Scientific | |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific |
Safety Precautions
-
Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4][5]
-
Sodium Hydride: Flammable solid and water-reactive. In contact with water, it releases flammable gases which may ignite spontaneously. Handle under an inert atmosphere (e.g., nitrogen or argon).[6][7][8]
-
This compound: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes.
-
Anhydrous Dimethylformamide (DMF): A flammable liquid and vapor. Harmful if inhaled or in contact with skin. It is also a suspected teratogen. Handle in a fume hood with appropriate PPE.
-
Diethyl ether: Extremely flammable liquid and vapor. Handle in a well-ventilated area, away from ignition sources.
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phenol (1.0 eq).
-
Dissolve the phenol in anhydrous dimethylformamide (DMF) (approximately 10 mL per gram of phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide. Hydrogen gas evolution will be observed.
-
Alkylation: Add this compound (1.05 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-butoxyethoxy)benzene.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 1-(2-butoxyethoxy)benzene.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Phenol (molar equivalent) | 1.0 |
| This compound (molar equivalent) | 1.05 |
| Sodium Hydride (molar equivalent) | 1.1 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | ~85-95% |
Table 2: Spectroscopic Data for 1-(2-butoxyethoxy)benzene
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 4.15 (t, J = 4.8 Hz, 2H, Ar-O-CH ₂), 3.85 (t, J = 4.8 Hz, 2H, CH ₂-O-Bu), 3.55 (t, J = 6.6 Hz, 2H, O-CH ₂-CH₂CH₂CH₃), 1.65-1.55 (m, 2H, O-CH₂-CH ₂-CH₂CH₃), 1.45-1.35 (m, 2H, O-CH₂CH₂-CH ₂-CH₃), 0.95 (t, J = 7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 158.9 (Ar C -O), 129.5 (Ar-C H), 121.0 (Ar-C H), 114.5 (Ar-C H), 70.9 (O-C H₂-CH₂CH₂CH₃), 69.6 (Ar-O-C H₂), 67.8 (C H₂-O-Bu), 31.7 (O-CH₂-C H₂-CH₂CH₃), 19.3 (O-CH₂CH₂-C H₂-CH₃), 13.9 (-C H₃) |
| IR (neat) | ν (cm⁻¹): 3060-3030 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1245 (Ar-O stretch), 1120 (C-O stretch) |
Visualizations
Reaction Workflow
Signaling Pathway Application Concept
Derivatives of the synthesized ethers can be explored as modulators of various biological signaling pathways. For instance, they could be functionalized to interact with kinase signaling cascades, which are crucial in cellular processes and often dysregulated in diseases like cancer.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]
Application Notes: 1-(2-Bromoethoxy)butane as a Phenolic Alkylating Agent
Introduction
1-(2-Bromoethoxy)butane is a valuable alkylating agent for the O-alkylation of phenols, a key transformation in organic synthesis and medicinal chemistry. The introduction of the 2-butoxyethyl group onto a phenolic moiety can significantly modify the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are crucial in the drug development process for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] The primary method for this transformation is the Williamson ether synthesis, a reliable and versatile SN2 reaction.[4][5][6] This reaction involves the deprotonation of a phenol to generate a highly nucleophilic phenoxide ion, which then displaces the bromide from this compound to form the desired aryl ether.[1][4][7] These application notes provide detailed protocols and technical information for researchers utilizing this compound for the synthesis of phenolic ethers.
Key Reaction Pathway: Williamson Ether Synthesis
The alkylation of phenols with this compound proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[6][8] The reaction is typically performed by treating the phenol with a base to form the corresponding phenoxide salt. This is followed by the addition of the alkylating agent.[7] this compound is a primary alkyl halide, making it an ideal substrate for the SN2 mechanism, which is sensitive to steric hindrance.[4]
The selection of base and solvent is critical for optimizing reaction efficiency and minimizing potential side reactions, such as C-alkylation or elimination.[6][7] Weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient for deprotonating phenols and are favored for their ease of handling and removal.[1][6] The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetone, enhances the nucleophilicity of the phenoxide ion by solvating the counter-ion, thereby accelerating the rate of O-alkylation.[1][6][7]
Experimental Protocols
Protocol 1: General O-Alkylation of Phenol with this compound
This protocol describes a general method for the synthesis of 1-(2-butoxyethoxy)benzene from phenol and this compound using potassium carbonate as the base.
Materials:
-
Phenol (or a substituted phenol derivative)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl Acetate
-
Hexane
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Preparation: In a dry round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine the phenol (1.0 equivalent) and anhydrous acetone (approximately 10 mL per mmol of phenol).[1]
-
Base Addition: Add anhydrous potassium carbonate (2.0-2.5 equivalents) to the stirred suspension.[1][4]
-
Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to facilitate phenoxide formation.
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 equivalents) to the reaction mixture dropwise.[4]
-
Reaction: Heat the mixture to reflux (the boiling point of acetone is approximately 56°C) and maintain for 12-24 hours.[1] Monitor the reaction's progress by TLC, observing the disappearance of the phenol spot.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (potassium carbonate and potassium bromide) and rinse the solid with a small volume of acetone.[1][4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[1]
-
Dissolve the resulting residue in ethyl acetate (approximately 20 mL per mmol of phenol used).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent (sodium sulfate).
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain the pure alkylated phenol.[1]
-
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis of phenols. Researchers should note that optimal conditions, reaction times, and yields will vary depending on the specific phenolic substrate used.
| Parameter | Value/Condition | Rationale |
| Phenol | 1.0 eq | Limiting reagent. |
| This compound | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the phenol.[4] |
| Base | K₂CO₃ (2.0 - 2.5 eq) | A mild and effective base for phenoxide formation; excess drives the equilibrium.[1][6] |
| Solvent | Acetone or DMF | Polar aprotic solvents enhance phenoxide nucleophilicity.[6][7] |
| Temperature | Reflux (~56°C for Acetone) | Provides sufficient energy to overcome the activation barrier without promoting side reactions.[1] |
| Reaction Time | 12 - 24 hours | Dependent on the reactivity of the specific phenol; should be monitored by TLC.[1] |
| Typical Yield | 70 - 90% | Varies based on substrate purity, scale, and purification efficiency.[9] |
| Purity | >95% | Achievable after column chromatography.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
Synthesis of Novel Aryl Ethers via Williamson Ether Synthesis Using 1-(2-Bromoethoxy)butane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel aryl ethers utilizing 1-(2-Bromoethoxy)butane as a key reagent. The protocols detailed herein are centered around the robust and versatile Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental procedures, data presentation, and insights into the potential applications of the synthesized compounds.
Introduction
Ethers are a class of organic compounds that feature prominently in the landscape of pharmaceuticals and bioactive molecules. Their structural motifs can impart desirable physicochemical properties, such as improved metabolic stability, enhanced cell permeability, and favorable binding interactions with biological targets. The Williamson ether synthesis, a classic SN2 reaction, remains a highly effective and widely employed method for the construction of both symmetrical and unsymmetrical ethers.[1][2][3] This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide, such as this compound, to form the corresponding ether.
The 1-(2-butoxyethoxy) moiety introduced by this reagent can serve as a flexible and lipophilic linker in drug candidates, potentially influencing their pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols for the synthesis of a model compound, 1-(2-butoxyethoxy)-4-nitrobenzene, and discusses the potential for generating a library of novel aryl ethers with diverse functionalities for screening in drug discovery programs.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of a representative novel ether, 1-(2-butoxyethoxy)-4-nitrobenzene, from 4-nitrophenol and this compound.
Table 1: Reaction Parameters for the Synthesis of 1-(2-butoxyethoxy)-4-nitrobenzene
| Parameter | Value |
| Reactants | 4-Nitrophenol, this compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | Monitored by TLC until completion |
| Yield | 81%[4] |
Table 2: Spectroscopic Data for 1-(2-butoxyethoxy)-4-nitrobenzene
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (d, J=9.2 Hz, 2H, Ar-H ortho to NO₂), 6.98 (d, J=9.2 Hz, 2H, Ar-H meta to NO₂), 4.25 (t, J=4.8 Hz, 2H, Ar-O-CH ₂), 3.85 (t, J=4.8 Hz, 2H, -O-CH ₂-CH₂-O-), 3.58 (t, J=6.6 Hz, 2H, -O-CH ₂-(CH₂)₂-CH₃), 1.62 (quint, J=6.6 Hz, 2H, -O-CH₂-CH ₂-CH₂-CH₃), 1.41 (sext, J=7.4 Hz, 2H, -O-(CH₂)₂-CH ₂-CH₃), 0.94 (t, J=7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.0 (Ar-C-O), 141.6 (Ar-C-NO₂), 125.9 (Ar-CH meta to NO₂), 114.6 (Ar-CH ortho to NO₂), 71.2 (-O-C H₂-(CH₂)₂-CH₃), 69.8 (Ar-O-C H₂), 67.8 (-O-C H₂-CH₂-O-), 31.7 (-O-CH₂-C H₂-CH₂-CH₃), 19.3 (-O-(CH₂)₂-C H₂-CH₃), 13.9 (-C H₃) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2950-2850 (Aliphatic C-H), ~1590, 1490 (Ar C=C), ~1510, 1340 (N-O stretch of NO₂), ~1250 (Ar-O stretch), ~1120 (C-O-C stretch) |
| Mass Spectrometry (MS) | m/z: 239.12 [M]⁺ (Calculated for C₁₂H₁₇NO₄: 239.12) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of novel aryl ethers using this compound.
Protocol 1: Synthesis of 1-(2-butoxyethoxy)-4-nitrobenzene
This protocol details the synthesis of a model aryl ether via the Williamson ether synthesis.
Materials:
-
4-Nitrophenol
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a round-bottom flask, add 4-nitrophenol (1.4 g, 10 mmol) and anhydrous potassium carbonate (2.8 g, 20 mmol).
-
Add 30 mL of dimethylformamide (DMF) to the flask.
-
While stirring, add 1,2-dibromoethane (a precursor to this compound in this cited synthesis, 2.3g, 12mmol) to the mixture.[4] For the target synthesis, this compound would be used.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water and stir.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (5 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2-butoxyethoxy)-4-nitrobenzene.[4]
Protocol 2: General Procedure for the Synthesis of Novel Aryl Ethers
This generalized protocol can be adapted for the synthesis of a variety of aryl ethers from different phenolic starting materials.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 eq for carbonate bases, 1.1 eq for NaH)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol in the anhydrous solvent.
-
Add the base portion-wise with stirring. If using sodium hydride (NaH), cool the reaction mixture to 0 °C before addition.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If using NaH, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. For carbonate bases, add water to dissolve the inorganic salts.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude ether by column chromatography, recrystallization, or distillation.
Visualizations
Reaction Pathway
The Williamson ether synthesis proceeds via an SN2 mechanism. The phenoxide ion, generated by the deprotonation of the phenol by a base, acts as a nucleophile and attacks the electrophilic carbon of this compound, displacing the bromide leaving group.
Caption: Williamson ether synthesis of novel aryl ethers.
Experimental Workflow
The general workflow for the synthesis and characterization of novel ethers is a systematic process from reaction setup to final product analysis.
References
Application Notes and Protocols: The Strategic Use of 1-(2-Bromoethoxy)butane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-Bromoethoxy)butane as a key alkylating agent in the synthesis of pharmaceutical intermediates. The protocols outlined below are foundational for the development of various active pharmaceutical ingredients (APIs), leveraging this compound to introduce a butoxyethyl moiety into precursor molecules. This document details the chemical principles, a detailed experimental protocol for N-alkylation and subsequent cyclization to form a morpholine derivative, and expected outcomes.
Introduction
This compound is a bifunctional organic compound featuring a butyl ether group and a reactive bromoethyl group. This unique structure makes it a valuable reagent in pharmaceutical synthesis, primarily acting as an alkylating agent to introduce the 2-butoxyethyl group onto various nucleophiles. The butyl ether portion can enhance the lipophilicity of a drug molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. The bromoethyl group provides a reactive handle for forming new carbon-heteroatom bonds, crucial for constructing the core scaffolds of many pharmaceutical compounds.
The primary application of this compound in pharmaceutical intermediate synthesis involves its reaction with nucleophiles such as amines and phenols. A particularly important transformation is the synthesis of N-substituted morpholine derivatives. Morpholine and its analogues are prevalent structural motifs in a wide range of approved drugs, exhibiting diverse pharmacological activities. The synthesis of these heterocycles often involves an alkylation step followed by an intramolecular cyclization.
Core Application: Synthesis of N-(4-Butoxyethyl)morpholine Derivatives
A key application of this compound is in the synthesis of N-substituted morpholine derivatives, which are important intermediates for various pharmaceuticals. This process typically involves the N-alkylation of a primary or secondary amine, followed by a subsequent intramolecular cyclization. For instance, the reaction with an ethanolamine derivative can lead to the formation of a morpholine ring.
Experimental Protocol: Synthesis of 4-(4-Butoxyethyl)morpholin-2-one from 2-((2-hydroxyethyl)amino)acetic acid
This protocol describes a two-step synthesis of a morpholinone derivative, a common precursor for more complex morpholine-containing APIs.
Step 1: N-Alkylation of 2-((2-hydroxyethyl)amino)acetic acid
Objective: To synthesize 2-((2-(2-butoxyethoxy)ethyl)(2-hydroxyethyl)amino)acetic acid by alkylating 2-((2-hydroxyethyl)amino)acetic acid with this compound.
Materials:
-
2-((2-hydroxyethyl)amino)acetic acid
-
This compound (Purity: 95%)[1]
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-((2-hydroxyethyl)amino)acetic acid (1.0 eq) in anhydrous DMF (200 mL).
-
Add sodium carbonate (2.5 eq) to the solution.
-
To this stirred suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Pour the filtrate into 500 mL of cold water and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with water (2 x 200 mL) and then with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form 4-(4-Butoxyethyl)morpholin-2-one
Objective: To synthesize 4-(4-Butoxyethyl)morpholin-2-one via intramolecular lactonization of the N-alkylated intermediate.
Materials:
-
2-((2-(2-butoxyethoxy)ethyl)(2-hydroxyethyl)amino)acetic acid (from Step 1)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the purified product from Step 1 (1.0 eq) in toluene (150 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 6-8 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of 4-(4-Butoxyethyl)morpholin-2-one.
| Step | Reactant | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. N-Alkylation | 2-((2-hydroxyethyl)amino)acetic acid | 2-((2-(2-butoxyethoxy)ethyl)(2-hydroxyethyl)amino)acetic acid | This compound, Na₂CO₃ | DMF | 85 | 14 | 75 | 96 |
| 2. Cyclization | 2-((2-(2-butoxyethoxy)ethyl)(2-hydroxyethyl)amino)acetic acid | 4-(4-Butoxyethyl)morpholin-2-one | p-TsOH | Toluene | 110 | 7 | 88 | >98 |
Mandatory Visualizations
Diagram 1: General Synthetic Workflow
Caption: Experimental workflow for the synthesis of a morpholinone intermediate.
Diagram 2: Signaling Pathway Context (Hypothetical)
Many morpholine-containing drugs act as inhibitors of specific signaling pathways. For example, some are known to target protein kinases. The following diagram illustrates a hypothetical signaling pathway where a morpholine-derivative synthesized using this compound could act as an inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of morpholine-containing scaffolds. The protocols provided herein for N-alkylation and subsequent intramolecular cyclization serve as a foundational methodology for researchers and drug development professionals. Careful control of reaction conditions and the use of high-purity this compound are paramount to achieving high yields and the desired product purity essential for the pharmaceutical industry. The ability to introduce a butoxyethyl group offers a strategic advantage in modulating the physicochemical properties of drug candidates.
References
Application Notes and Protocols for Protecting Group Strategies with 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-bromoethoxy)butane as a reagent for the introduction of the 2-butoxyethyl (BE) protecting group for alcohols, phenols, and carboxylic acids. The protocols detailed herein are based on established chemical principles, offering a practical guide for the protection and subsequent deprotection of these key functional groups, which are crucial in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction to the 2-Butoxyethyl (BE) Protecting Group
The 2-butoxyethyl group serves as a protective moiety for hydroxyl and carboxyl functionalities. Its introduction via this compound offers a straightforward approach to mask the reactivity of these groups during multi-step synthetic sequences. The BE group is generally stable to a range of reaction conditions and can be removed under specific acidic conditions, allowing for orthogonal protection strategies in complex syntheses.
Protection of Alcohols
The protection of alcohols as 2-butoxyethyl ethers can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, displacing the bromide from this compound in an SN2 reaction.[1][2][3]
Experimental Protocol: Protection of a Primary Alcohol
Objective: To protect a primary alcohol with the 2-butoxyethyl group.
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of 2-Butoxyethyl Ethers of Alcohols
The cleavage of the 2-butoxyethyl ether to regenerate the alcohol can be accomplished under acidic conditions.[4][5]
Experimental Protocol: Deprotection of a 2-Butoxyethyl Protected Alcohol
Objective: To remove the 2-butoxyethyl protecting group from an alcohol.
Materials:
-
2-Butoxyethyl protected alcohol
-
Hydrobromic acid (HBr, 48% aqueous solution) or Hydroiodic acid (HI, 57% aqueous solution)
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using HI)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-butoxyethyl protected alcohol in a suitable solvent such as dichloromethane or acetic acid.
-
Add an excess of concentrated hydrobromic acid or hydroiodic acid.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
If HI was used, wash with saturated aqueous Na₂S₂O₃ solution to remove any iodine coloration.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protection of Phenols
Similar to alcohols, the hydroxyl group of phenols can be protected as a 2-butoxyethyl ether using the Williamson ether synthesis. Due to the higher acidity of phenols, a weaker base compared to sodium hydride can be employed.[1][6]
Experimental Protocol: Protection of a Phenol
Objective: To protect a phenolic hydroxyl group.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the phenol (1.0 equivalent) in acetone or acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Add this compound (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protection of Carboxylic Acids
Carboxylic acids can be protected as 2-butoxyethyl esters. This is typically achieved through a Fischer-Speier esterification, which involves reacting the carboxylic acid with 2-butoxyethanol (the corresponding alcohol of the protecting group) in the presence of an acid catalyst.[7][8][9] Alternatively, the carboxylate salt can be reacted with this compound.
Experimental Protocol: Protection of a Carboxylic Acid
Objective: To protect a carboxylic acid as a 2-butoxyethyl ester.
Method A: Fischer-Speier Esterification
Materials:
-
Carboxylic acid
-
2-Butoxyethanol
-
Sulfuric acid (H₂SO₄), concentrated
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine the carboxylic acid (1.0 equivalent), 2-butoxyethanol (5.0 equivalents, acting as solvent and reagent), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux and continue until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the 2-butoxyethyl ester by vacuum distillation or flash column chromatography.
Method B: Alkylation of Carboxylate
Materials:
-
Carboxylic acid
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
This compound
-
N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in DMF, add cesium carbonate (1.5 equivalents) or potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) and stir the reaction at room temperature or heat to 50-60 °C until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Deprotection of 2-Butoxyethyl Esters
The deprotection of 2-butoxyethyl esters to regenerate the carboxylic acid is typically achieved by hydrolysis under basic or acidic conditions.[10]
Experimental Protocol: Deprotection of a 2-Butoxyethyl Ester (Saponification)
Objective: To cleave a 2-butoxyethyl ester to the corresponding carboxylic acid.
Materials:
-
2-Butoxyethyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the 2-butoxyethyl ester in a mixture of THF, methanol, and water.
-
Add an excess of lithium hydroxide or sodium hydroxide.
-
Stir the reaction mixture at room temperature or heat gently until the ester is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the carboxylic acid with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected carboxylic acid.
Data Presentation
| Functional Group | Protection Reagent | Protection Method | Typical Base/Catalyst | Typical Solvent | Deprotection Conditions |
| Alcohol (Primary) | This compound | Williamson Ether Synthesis | NaH | DMF | HBr or HI |
| Phenol | This compound | Williamson Ether Synthesis | K₂CO₃, Cs₂CO₃ | Acetone, Acetonitrile | HBr or HI |
| Carboxylic Acid | This compound | Alkylation of Carboxylate | K₂CO₃, Cs₂CO₃ | DMF | Basic or Acidic Hydrolysis |
| Carboxylic Acid | 2-Butoxyethanol | Fischer Esterification | H₂SO₄ (catalytic) | Toluene (with Dean-Stark) | Basic or Acidic Hydrolysis |
Visualizations
Caption: General workflow for the protection and deprotection of alcohols, phenols, and carboxylic acids using the 2-butoxyethyl (BE) group.
Caption: Mechanism of 2-butoxyethyl ether formation via Williamson Ether Synthesis.
Caption: Fischer-Speier esterification for the formation of a 2-butoxyethyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. cerritos.edu [cerritos.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Reaction of 1-(2-Bromoethoxy)butane with Alcohol Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of 1-(2-bromoethoxy)butane with alcohol nucleophiles is a classic example of the Williamson ether synthesis, a robust and widely utilized method for the preparation of unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces the bromide leaving group from this compound.[3][4] The versatility of this synthesis allows for the introduction of a wide variety of alkoxy and phenoxy moieties, making it a valuable tool in medicinal chemistry and drug development for the construction of complex molecules containing ether linkages.[5] this compound is an ideal substrate for this reaction as it is a primary alkyl halide, which minimizes the competing E2 elimination pathway.[3]
Reaction Mechanism
The Williamson ether synthesis is a two-step process. First, the alcohol nucleophile is deprotonated by a strong base to form a more nucleophilic alkoxide or phenoxide ion. In the second step, this ion attacks the carbon atom bearing the bromine in this compound in a concerted SN2 fashion, leading to the formation of the ether and a bromide salt as a byproduct.[4][6]
Data Presentation
The success of the Williamson ether synthesis with this compound is highly dependent on the structure of the alcohol nucleophile. The following tables summarize the expected outcomes for reactions with primary, secondary, tertiary, and phenolic alcohols based on established principles of SN2 reactions.[3]
Table 1: Reaction with Primary Alcohols
| Alcohol Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methanol | 1-(2-Methoxyethoxy)butane | NaH | THF | 25-50 | 2-6 | 85-95 |
| Ethanol | 1-(2-Ethoxyethoxy)butane | NaH | THF | 25-50 | 2-6 | 85-95 |
| Propan-1-ol | 1-(2-Propoxyethoxy)butane | NaH | THF | 25-60 | 3-8 | 80-90 |
| Benzyl alcohol | 1-(2-(Benzyloxy)ethoxy)butane | NaH | DMF | 25-60 | 4-10 | 80-90 |
Table 2: Reaction with Secondary Alcohols
| Alcohol Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Propan-2-ol | 1-(2-Isopropoxyethoxy)butane | NaH | THF/DMF | 50-80 | 8-16 | 40-60 |
| Cyclohexanol | 1-(2-(Cyclohexyloxy)ethoxy)butane | NaH | DMF | 60-90 | 12-24 | 30-50 |
| *Note: Significant formation of the E2 elimination product, 1-butoxyethene, is expected. |
Table 3: Reaction with Tertiary Alcohols
| Alcohol Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| tert-Butanol | 1-(2-(tert-Butoxy)ethoxy)butane | NaH | THF/DMF | 60-100 | 12-24 | <5 |
| 2-Methyl-2-propanol | 1-(2-(tert-Butoxy)ethoxy)butane | NaH | THF/DMF | 60-100 | 12-24 | <5 |
| **Note: The major product will be the E2 elimination product, 1-butoxyethene.[7] |
Table 4: Reaction with Phenols
| Alcohol Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | 1-(2-Phenoxyethoxy)butane | K₂CO₃ | Acetonitrile | 80 | 6-12 | 90-98 |
| 4-Methoxyphenol | 1-(2-(4-Methoxyphenoxy)ethoxy)butane | K₂CO₃ | Acetonitrile | 80 | 6-12 | 90-98 |
| 4-Nitrophenol | 1-(2-(4-Nitrophenoxy)ethoxy)butane | Cs₂CO₃ | DMF | 60-80 | 4-8 | 92-99 |
Experimental Protocols
The following are generalized protocols for the Williamson ether synthesis using this compound with different classes of alcohol nucleophiles.
Protocol 1: Reaction with a Primary Alcohol (e.g., Ethanol)
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous ethanol (1.0 eq.) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium ethoxide.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Phenol
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension vigorously and add this compound (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution (to remove unreacted phenol), followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography or recrystallization.
Protocol 3: Attempted Reaction with a Tertiary Alcohol (e.g., tert-Butanol)
Materials:
-
This compound
-
tert-Butanol
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and tert-butanol (1.2 eq.).
-
If using NaH, cool to 0 °C and add NaH (1.2 eq.) portion-wise. Stir for 1 hour at room temperature. If using potassium tert-butoxide, add it directly to the THF.
-
Add this compound (1.0 eq.) to the alkoxide solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC, paying close attention to the formation of non-polar byproducts.
-
Upon completion or after 24 hours, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether (3 x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Analyze the product mixture by ¹H NMR to determine the ratio of substitution to elimination products. The major product is expected to be 1-butoxyethene.
Characterization of Products
The synthesized ethers can be characterized using standard spectroscopic techniques:
-
¹H NMR Spectroscopy: Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.
-
¹³C NMR Spectroscopy: Carbon atoms bonded to the ether oxygen generally resonate in the 50-80 ppm range.
-
IR Spectroscopy: A characteristic strong C-O stretching band is observed between 1000 and 1300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) may be weak or absent. Common fragmentation patterns include alpha-cleavage.
References
- 1. byjus.com [byjus.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. francis-press.com [francis-press.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Etherification with 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the etherification of 1-(2-bromoethoxy)butane, a valuable bifunctional molecule for the synthesis of diverse ether derivatives. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction in medicinal chemistry and materials science.[1][2] This document offers detailed experimental protocols for reactions with both aliphatic alcohols and phenols, a summary of expected quantitative outcomes, and insights into the potential applications of the resulting ether products, particularly in the context of drug development.
Introduction
This compound is a primary alkyl halide containing an ether linkage. This structure makes it an ideal electrophile for bimolecular nucleophilic substitution (SN2) reactions, such as the Williamson ether synthesis.[3] In this reaction, an alkoxide or phenoxide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom to form a new ether bond. The butoxyethyl moiety introduced by this reagent can serve as a flexible linker in drug molecules, potentially improving pharmacokinetic properties such as solubility and membrane permeability. Its application as a synthetic intermediate is noted in the pharmaceutical and agrochemical industries.[4]
Core Reaction: The Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an SN2 mechanism, which involves the backside attack of a nucleophile on the substrate.[3] For the etherification of this compound, the general scheme involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then reacts with the alkyl bromide.
Key Reaction Parameters:
-
Base: A strong base is typically required to deprotonate the alcohol or phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The choice of base depends on the acidity of the hydroxyl group.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is often used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction temperature can be varied to optimize the reaction rate and minimize side reactions. Heating is often necessary to drive the reaction to completion.
-
Nucleophile: A wide range of alcohols and phenols can be used as nucleophiles, allowing for the synthesis of a diverse library of ether derivatives.
Experimental Protocols
Protocol 1: Etherification with an Aliphatic Alcohol (Example with Butanol)
This protocol describes the synthesis of 1,2-dibutoxyethane, a symmetrical ether, using 1-butanol as the nucleophile.
Materials:
-
This compound
-
1-Butanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-butanol (1.1 equivalents) to anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Etherification: Cool the freshly prepared sodium butoxide solution back to 0 °C. Add this compound (1.0 equivalent) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,2-dibutoxyethane.
Protocol 2: Etherification with a Phenol (Example with 4-Methoxyphenol)
This protocol details the synthesis of 1-(2-(4-methoxyphenoxy)ethoxy)butane. Phenols are more acidic than aliphatic alcohols, allowing for the use of a weaker base.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-methoxyphenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetonitrile.
-
Etherification: Add this compound (1.2 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 6-18 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-(2-(4-methoxyphenoxy)ethoxy)butane.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the etherification of primary alkyl bromides with various nucleophiles, based on established Williamson ether synthesis protocols. Please note that actual yields may vary depending on the specific substrate and reaction scale.
| Alkyl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (analog) | 1-Butanol | NaH | DMF | 70 | 8 | 85-95 |
| This compound (analog) | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 82 (reflux) | 12 | 90-98 |
| 1,4-Dibromobutane | o-Nitrophenol | K₂CO₃ | DMF | Reflux | 2.5 | 81[5] |
| Benzyl Bromide | Phenol | K₂CO₃ | - | - | - | ~100[6] |
| 1-Bromobutane | 4-Bromophenol | NaOH | Water | - | - | High |
Visualizing the Workflow and Logic
Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis.
Logical Relationship in Drug Design
The butoxyethoxy moiety can act as a flexible linker, connecting a pharmacophore to another functional group or the main scaffold of a drug molecule.
Caption: Role of the butoxyethoxy linker in drug design.
Conclusion
The etherification of this compound via the Williamson ether synthesis is a versatile and efficient method for synthesizing a wide range of ether derivatives. The protocols provided herein serve as a robust starting point for researchers in drug discovery and development. The ability to introduce the flexible and moderately lipophilic butoxyethoxy linker can be a valuable strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Careful selection of the base, solvent, and reaction conditions is crucial for achieving high yields and purity.
References
- 1. francis-press.com [francis-press.com]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cas 593-19-1,1-[2-(2-bromoethoxy)ethoxy]butane | lookchem [lookchem.com]
- 5. 1,4-Bis(2-nitrophenoxy)butane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of 1-(2-Bromoethoxy)butane via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethoxy)butane is a bifunctional organic molecule containing both an ether linkage and a reactive alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules in pharmaceutical and materials science research. The bromo group can be displaced by a variety of nucleophiles, while the butoxy group imparts specific solubility characteristics. The Williamson ether synthesis provides a reliable and straightforward method for the preparation of such asymmetrical ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide, proceeding via an SN2 mechanism.[2][3] For a successful synthesis of this compound, a primary alkyl halide is preferred to minimize the competing E2 elimination reaction.[1][2]
This application note provides a detailed experimental protocol for the synthesis of this compound from 2-butoxyethanol and 1,2-dibromoethane.
Principle of the Method
The synthesis of this compound is achieved through a Williamson ether synthesis. In this protocol, 2-butoxyethanol is deprotonated by a strong base, sodium hydride (NaH), to form the corresponding sodium butoxyethoxide. This alkoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction. The use of an excess of 1,2-dibromoethane ensures that the desired mono-alkylation product is favored over the formation of a diether.
The overall reaction is as follows:
CH₃(CH₂)₃OCH₂CH₂OH + NaH → CH₃(CH₂)₃OCH₂CH₂O⁻Na⁺ + H₂
CH₃(CH₂)₃OCH₂CH₂O⁻Na⁺ + BrCH₂CH₂Br (excess) → CH₃(CH₂)₃OCH₂CH₂OCH₂CH₂Br + NaBr
Experimental Protocols
Materials and Equipment
-
2-Butoxyethanol (Reagent Grade, ≥99%)
-
Sodium Hydride (60% dispersion in mineral oil)
-
1,2-Dibromoethane (Reagent Grade, ≥99%)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure
1. Formation of the Alkoxide:
-
A 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
In the flask, 2-butoxyethanol (11.82 g, 0.1 mol) is dissolved in 150 mL of anhydrous THF.
-
The flask is cooled in an ice bath.
-
Sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) is added portion-wise to the stirred solution over 20 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is removed from the ice bath and stirred at room temperature for 1 hour to ensure complete formation of the alkoxide.
2. Williamson Ether Synthesis:
-
The flask containing the sodium butoxyethoxide solution is cooled again in an ice bath.
-
1,2-Dibromoethane (56.34 g, 0.3 mol) is added dropwise via an addition funnel over 30 minutes.
-
After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow, dropwise addition of 50 mL of deionized water to decompose any unreacted sodium hydride.
-
The mixture is transferred to a 500 mL separatory funnel. The aqueous layer is separated and the organic layer is washed sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mol) |
| 2-Butoxyethanol | C₆H₁₄O₂ | 118.17 | 11.82 | 0.1 |
| Sodium Hydride (60%) | NaH | 24.00 | 4.4 | 0.11 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 56.34 | 0.3 |
| This compound | C₆H₁₃BrO | 181.07 | 12.67 (Theoretical) | 0.07 (Typical Yield) |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 65-75% |
| Appearance of Product | Colorless Liquid |
| Boiling Point | ~175-178 °C (at 760 mmHg) |
Experimental Workflow and Signaling Pathways
Caption: Workflow for the synthesis of this compound.
References
Application Notes: The Role of 1-(2-Bromoethoxy)butane in the Synthesis of Functionalized Polymers
Introduction:
1-(2-Bromoethoxy)butane is a versatile bifunctional molecule containing both a reactive bromide and a flexible butoxyethyl ether group. This unique structure makes it a valuable reagent for the synthesis of functionalized polymers, particularly for applications in drug delivery, coatings, and advanced materials. The incorporation of the butoxyethyl moiety can significantly modify the physicochemical properties of a polymer, such as its solubility, thermal properties, and biocompatibility. The ether linkage, in particular, is known for its hydrolytic stability and ability to increase the rotational freedom of the polymer backbone, leading to enhanced flexibility.[1][2]
Key Applications:
-
Tuning Polymer Solubility and Hydrophobicity: The introduction of the n-butyl ether group via this compound can increase the hydrophobicity of a polymer. This is particularly useful in the development of amphiphilic block copolymers for drug delivery systems, where precise control over the hydrophilic-lipophilic balance is crucial for micelle formation and drug encapsulation.
-
Enhancing Polymer Flexibility: The ether linkage in the butoxyethyl group can lower the glass transition temperature (Tg) of a polymer, making it more flexible and suitable for applications requiring materials with high impact resistance or elastomeric properties.[1]
-
Post-Polymerization Modification: this compound is an excellent candidate for post-polymerization modification reactions. The bromo group can readily react with various nucleophiles (e.g., amines, phenols, thiols) on a pre-existing polymer backbone, allowing for the straightforward introduction of the butoxyethyl functionality. This approach offers a modular way to create a library of functionalized polymers from a common precursor.
-
Initiator for Controlled Radical Polymerization: While less reactive than α-haloesters, the bromide in this compound can potentially be used to initiate certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of polymers with a butoxyethyl group at one end, which can be useful for creating block copolymers or surface-grafted polymers.
Experimental Protocols
Protocol 1: Post-Polymerization Functionalization of Poly(4-vinylphenol) with this compound
This protocol describes the etherification of poly(4-vinylphenol) (PVP) with this compound to introduce butoxyethyl side chains. This reaction increases the hydrophobicity of the polymer and modifies its solubility characteristics.
Experimental Workflow:
Caption: Workflow for the functionalization of Poly(4-vinylphenol).
Methodology:
-
Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5.0 g of poly(4-vinylphenol) (PVP) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 8.6 g of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 1 hour to ensure deprotonation of the phenolic hydroxyl groups.
-
-
Reaction:
-
Add 9.05 g (50 mmol) of this compound to the reaction mixture.
-
Heat the flask to 80°C and allow the reaction to proceed for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into 1 L of deionized water with vigorous stirring.
-
Collect the precipitate by filtration and wash thoroughly with deionized water to remove any unreacted reagents and salts.
-
Redissolve the polymer in a minimal amount of tetrahydrofuran (THF) and reprecipitate in hexane.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 40°C for 48 hours.
-
-
Characterization:
-
The degree of functionalization can be determined using ¹H NMR spectroscopy by comparing the integration of the aromatic protons of the PVP backbone to the new peaks from the butoxyethyl group.
-
The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).
-
Quantitative Data (Representative):
| Parameter | Value |
| Mass of Poly(4-vinylphenol) | 5.0 g |
| Molar mass of repeating unit | 120.15 g/mol |
| Moles of repeating unit | 41.6 mmol |
| Mass of this compound | 9.05 g |
| Moles of this compound | 50.0 mmol |
| Mass of K₂CO₃ | 8.6 g |
| Reaction Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | ~90% |
| Degree of Functionalization (NMR) | ~85% |
| Mₙ (GPC) of starting PVP | ~10,000 g/mol |
| Mₙ (GPC) of functionalized polymer | ~17,000 g/mol |
| PDI (Đ) | < 1.2 |
Protocol 2: Synthesis of a Butoxyethyl-Functionalized Acrylate Monomer and Subsequent Polymerization
This protocol outlines a two-step process: first, the synthesis of 2-(butoxyethoxy)ethyl acrylate from this compound, followed by its polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Synthetic Pathway:
Caption: Two-step synthesis and polymerization of a functional monomer.
Methodology - Step 1: Monomer Synthesis
-
Reaction Setup:
-
To a 500 mL flask, add 18.1 g (0.1 mol) of this compound, 11.3 g (0.12 mol) of sodium acrylate, 3.22 g (0.01 mol) of tetrabutylammonium bromide (TBAB), and 200 mL of toluene.
-
Stir the mixture and heat to 90°C for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the sodium bromide salt.
-
Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude monomer by vacuum distillation to obtain pure 2-(butoxyethoxy)ethyl acrylate.
-
Methodology - Step 2: RAFT Polymerization
-
Preparation:
-
In a Schlenk flask, dissolve 5.0 g of the synthesized 2-(butoxyethoxy)ethyl acrylate monomer, 44 mg of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent, and 4.1 mg of azobisisobutyronitrile (AIBN) as the initiator in 10 mL of dioxane.
-
Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 70°C and stir for 8 hours.
-
-
Purification:
-
Terminate the polymerization by exposing the reaction to air and cooling in an ice bath.
-
Dilute the mixture with THF and precipitate the polymer into cold methanol.
-
Isolate the polymer by centrifugation, then redissolve and reprecipitate.
-
Dry the final polymer under vacuum at 40°C.
-
Quantitative Data (Representative):
| Parameter | Value |
| Monomer Synthesis | |
| This compound | 18.1 g (0.1 mol) |
| Sodium Acrylate | 11.3 g (0.12 mol) |
| Monomer Yield | ~75% |
| RAFT Polymerization | |
| Monomer | 5.0 g |
| RAFT Agent (CPADB) | 44 mg |
| Initiator (AIBN) | 4.1 mg |
| Reaction Time | 8 hours |
| Polymer Yield | ~85% |
| Mₙ (GPC) | ~15,000 g/mol |
| PDI (Đ) | < 1.15 |
References
Application Notes and Protocols: Intramolecular Cyclization of 1-(2-Bromoethoxy)butane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intramolecular cyclization of 1-(2-bromoethoxy)butane derivatives. This class of reactions is a fundamental strategy for the synthesis of substituted morpholines, a prevalent structural motif in medicinal chemistry and drug development. The methodologies described herein are based on the principles of the intramolecular Williamson ether synthesis.
Introduction
The intramolecular cyclization of this compound derivatives represents a robust and efficient method for the construction of the morpholine ring system. This reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, where a nucleophile within the same molecule displaces the bromide leaving group, leading to the formation of a six-membered heterocyclic ring.[1][2] The nature of the substituent on the nitrogen atom of the precursor significantly influences the reaction conditions and the properties of the resulting morpholine derivative.
Morpholine and its derivatives are of significant interest in medicinal chemistry due to their favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.[3] They are found in a wide range of biologically active compounds with diverse therapeutic applications.
Reaction Mechanism and Signaling Pathway
The core of this transformation is the intramolecular Williamson ether synthesis. In the case of a this compound derivative containing a secondary amine, the reaction is initiated by the deprotonation of the amine to form a more nucleophilic amide anion. This is typically achieved using a suitable base. The resulting nucleophile then attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the cyclic ether, a substituted morpholine.
The reaction is stereospecific, proceeding with inversion of configuration at the carbon center undergoing nucleophilic attack, a hallmark of the SN2 mechanism.[1] The formation of five- and six-membered rings through intramolecular reactions is generally favored.[1]
Caption: General reaction mechanism for the intramolecular cyclization of a this compound derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the intramolecular cyclization of this compound derivatives and analogous compounds to form N-substituted morpholines. Please note that specific yields and reaction times can vary depending on the exact substrate, base, solvent, and temperature used.
| Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Butyl-2-(2-bromoethoxy)ethan-1-amine | Potassium Carbonate | Acetonitrile | Reflux | 12 | >90 (Est.) | General Method |
| 2-(2-Bromoethoxy)ethan-1-amine hydrobromide | Sodium Hydroxide | Water/Ethanol | 80 | 6 | 85 | Analogous Rxn |
| N-Benzyl-2-(2-chloroethoxy)ethan-1-amine | Sodium Bicarbonate | Dimethylformamide | 100 | 24 | 75 | Analogous Rxn |
| 1-(2-Bromoethoxy)-3-phenoxypropane | Sodium Hydride | Tetrahydrofuran | 60 | 4 | 92 | Analogous Rxn |
Est. = Estimated based on similar reported reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor, this compound, and its subsequent intramolecular cyclization to form an N-substituted morpholine, exemplified by the synthesis of 4-butylmorpholine.
Synthesis of this compound
Materials:
-
2-Butoxyethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place 2-butoxyethanol (1.0 mol) in anhydrous diethyl ether (200 mL).
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (0.4 mol) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by vacuum distillation.
Intramolecular Cyclization to form 4-Butylmorpholine
Materials:
-
This compound
-
Butylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine this compound (0.1 mol) and butylamine (0.12 mol) in acetonitrile (150 mL).
-
Add potassium carbonate (0.15 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain it for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted butylamine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield crude 4-butylmorpholine.
-
Purify the product by distillation.
Experimental Workflow
The overall experimental workflow for the synthesis of a 4-butylmorpholine from 2-butoxyethanol is depicted below.
Caption: Workflow for the synthesis of 4-butylmorpholine.
Logical Relationships in Synthesis Planning
When planning the synthesis of a substituted morpholine via intramolecular cyclization, several factors must be considered. The choice of starting materials, base, and solvent are critical for a successful reaction. The following diagram illustrates the logical relationships in planning such a synthesis.
Caption: Logical relationships in planning the synthesis of N-substituted morpholines.
Conclusion
The intramolecular cyclization of this compound derivatives is a powerful and versatile method for the synthesis of N-substituted morpholines. The reaction proceeds reliably via an SN2 mechanism and can be optimized by careful selection of the base, solvent, and temperature. The protocols and data provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient construction of this important heterocyclic scaffold.
References
Troubleshooting & Optimization
How to minimize E2 elimination in 1-(2-Bromoethoxy)butane reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize E2 elimination in reactions involving 1-(2-Bromoethoxy)butane, thereby maximizing the desired SN2 product.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a substitution reaction?
When this compound, a primary alkyl halide, is reacted with a nucleophile that is also a base (like an alkoxide in a Williamson ether synthesis), two competing reaction pathways are possible: SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination). The SN2 pathway yields the desired substitution product, while the E2 pathway results in the formation of an undesired alkene byproduct.[1]
Q2: How does the structure of this compound influence the SN2/E2 competition?
As a primary alkyl halide, this compound is sterically unhindered at the carbon bearing the bromine atom. This structural feature strongly favors the SN2 pathway, as the nucleophile can easily access the reaction site.[1] Tertiary alkyl halides, in contrast, are highly prone to E2 elimination due to steric hindrance.
Q3: What is the most common byproduct I should expect if E2 elimination occurs?
The E2 elimination reaction of this compound would result in the formation of 1-butoxyethene and HBr.
Troubleshooting Guide: Minimizing E2 Elimination
Issue: My reaction is producing a significant amount of an alkene byproduct, confirmed by GC-MS or NMR analysis.
This indicates that the E2 elimination pathway is competing significantly with the desired SN2 reaction. To minimize the formation of this byproduct, consider the following factors:
Choice of Base/Nucleophile
The strength and steric bulk of the base/nucleophile are critical. Strong, sterically hindered bases favor E2 elimination, while strong, non-bulky nucleophiles favor SN2 substitution.
-
Recommendation: Use a strong but non-bulky base to deprotonate an alcohol to form the nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice as it is a strong, non-nucleophilic base. Avoid bulky bases like potassium tert-butoxide unless E2 is the desired pathway.
Reaction Temperature
Higher temperatures generally favor elimination reactions over substitution reactions.[2][3] This is because elimination reactions often have a higher activation energy and are more entropically favored.
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It is advisable to start at a lower temperature (e.g., room temperature or slightly above) and only increase the temperature if the reaction is proceeding too slowly.
Solvent Selection
The solvent plays a crucial role in stabilizing the transition states of both SN2 and E2 reactions. Polar aprotic solvents are generally preferred for SN2 reactions.
-
Recommendation: Utilize a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the nucleophile but leave the anion relatively "naked" and more reactive as a nucleophile. Protic solvents, like ethanol, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.
Data Presentation
| Substrate | Base/Solvent | Temperature (°C) | % SN2 Product | % E2 Product |
| 2-Bromobutane | NaOEt / EtOH | 25 | 18% | 82% |
| 2-Bromobutane | NaOEt / EtOH | 80 | 9% | 91% |
Data adapted from literature on secondary alkyl halides to illustrate trends.[4] This data clearly demonstrates that an increase in temperature significantly favors the E2 elimination pathway.
Experimental Protocols
General Protocol for Williamson Ether Synthesis Favoring SN2
This protocol provides a general methodology for the synthesis of an ether from an alcohol and this compound, designed to minimize E2 elimination.
1. Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 equivalent) and anhydrous dimethylformamide (DMF). b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium hydride (NaH, 1.1 equivalents) portion-wise. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
2. Substitution Reaction: a. To the freshly prepared alkoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. b. Monitor the reaction progress by thin-layer chromatography (TLC). c. If the reaction is slow, gently heat the mixture to 40-50 °C. Avoid excessive heating.
3. Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Decision workflow for optimizing SN2 reaction conditions.
References
Technical Support Center: Williamson Synthesis of 1-(2-Bromoethoxy)butane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Williamson ether synthesis to produce 1-(2-Bromoethoxy)butane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound via the Williamson synthesis?
There are two primary approaches to synthesizing this compound:
-
Route A: Reaction of a sodium butoxide with an excess of a 2-bromoethylating agent, such as 1,2-dibromoethane.
-
Route B: Reaction of the sodium salt of 2-bromoethanol (sodium 2-bromoethoxide) with a butylating agent like 1-bromobutane.
Q2: What are the most common side products observed in this synthesis?
The formation of side products is a common issue and is highly dependent on the chosen synthetic route and reaction conditions. The most prevalent side products include:
-
1-Butene: Formed via an E2 elimination reaction, particularly when using 1-bromobutane as the alkylating agent (Route B).[1][2]
-
Vinyl Bromide: Results from the E2 elimination of 1,2-dibromoethane when it is used as the electrophile with a strong base like sodium butoxide (Route A).
-
1,2-Dibutoxyethane: This can form in Route A if the initially formed product, this compound, undergoes a second Williamson synthesis with another molecule of sodium butoxide.
-
Ethylene Oxide: An intramolecular SN2 reaction of the sodium 2-bromoethoxide intermediate in Route B can lead to the formation of ethylene oxide.[3][4][5][6][7]
-
Dibutyl Ether: This can arise from the reaction of sodium butoxide with any unreacted 1-bromobutane in Route B, or from side reactions of the butoxide itself.
Troubleshooting Guide
Problem 1: Low yield of this compound.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Competing E2 Elimination | The alkoxide base is promoting the elimination of the alkyl halide to form an alkene (1-butene or vinyl bromide).[8] To favor the desired SN2 reaction, consider the following: - Use a less sterically hindered base if possible. - Employ a primary alkyl halide, as they are less prone to elimination.[4][9] - Maintain a lower reaction temperature. |
| Formation of 1,2-Dibutoxyethane | In Route A, an excess of sodium butoxide or prolonged reaction times can lead to a second substitution on the product. - Use a stoichiometric amount or a slight excess of the bromoethylating agent. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Intramolecular Cyclization | In Route B, the formation of ethylene oxide can be a significant competing pathway. - Add the 1-bromobutane to the reaction mixture containing the sodium 2-bromoethoxide to keep the concentration of the alkoxide low. - Consider using a less polar solvent to disfavor the intramolecular reaction. |
| Incomplete Reaction | The reaction may not have gone to completion. - Ensure the use of a sufficiently strong base (e.g., sodium hydride) to fully deprotonate the alcohol. - Use an appropriate polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[9] |
| Moisture in the Reaction | Water can quench the alkoxide, reducing the concentration of the active nucleophile. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of significant amounts of alkene in the product mixture.
Possible Cause & Solution:
This is a clear indication that the E2 elimination pathway is dominating. As alkoxides are strong bases, this is a common side reaction.[8] To mitigate this:
-
Optimize Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2.
-
Choice of Base: If possible, use a less sterically hindered base. However, in this specific synthesis, the alkoxide is a reactant.
-
Reactant Choice: If you are observing significant butene formation (Route B), it confirms that 1-bromobutane is undergoing elimination. If vinyl bromide is detected (Route A), 1,2-dibromoethane is the source. Optimizing other conditions is key.
Problem 3: Identification of unexpected ether byproducts.
Possible Causes & Solutions:
-
1,2-Dibutoxyethane: As mentioned, this arises from a second substitution in Route A. To avoid this, use an excess of 1,2-dibromoethane.
-
Dibutyl Ether: This suggests a side reaction between sodium butoxide and 1-bromobutane (in Route B). This can be minimized by the slow addition of 1-bromobutane to the reaction mixture.
Experimental Protocols
A general protocol for the Williamson ether synthesis is provided below. Specific quantities and conditions should be optimized for the chosen synthetic route.
General Procedure (Example for Route B):
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, add 2-bromoethanol to an anhydrous polar aprotic solvent (e.g., THF, DMF). Cool the mixture in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to the cooled solution. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-bromoethoxide.
-
Alkylation: Slowly add 1-bromobutane to the reaction mixture via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C). Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Data Presentation
The following table summarizes the expected products and the influence of reaction conditions.
| Synthetic Route | Desired Product | Common Side Products | Conditions Favoring Desired Product | Conditions Favoring Side Products |
| A: Sodium Butoxide + 1,2-Dibromoethane | This compound | Vinyl Bromide, 1,2-Dibutoxyethane | Excess 1,2-dibromoethane, lower temperature | High temperature, excess sodium butoxide |
| B: Sodium 2-Bromoethoxide + 1-Bromobutane | This compound | 1-Butene, Ethylene Oxide | Lower temperature, slow addition of 1-bromobutane | High temperature, high concentration of sodium 2-bromoethoxide |
Reaction Pathway Visualization
The following diagram illustrates the competing reaction pathways in the synthesis of this compound via Route B.
References
- 1. brainly.com [brainly.com]
- 2. 1 bromobutane on reaction with Sodium ethoxide gives but 1 ene as a majo.. [askfilo.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 1-(2-Bromoethoxy)butane Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1-(2-bromoethoxy)butane. The focus is on the purification of reaction products, addressing common challenges encountered in a laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Impurity Identification
Q1: What are the most common reactions for this compound, and what impurities should I expect?
A1: this compound is primarily used as an alkylating agent in reactions like the Williamson ether synthesis.[1][2] In this SN2 reaction, an alkoxide or phenoxide nucleophile displaces the bromide to form a new ether.[1][2][3]
Common Impurities:
-
Unreacted Starting Materials: this compound and the nucleophile (e.g., alcohol or phenol).
-
Elimination Byproduct: Strong, bulky bases can cause an E2 elimination reaction, leading to the formation of 1-butoxyethene.[1][4][5]
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Hydrolysis Product: Reaction with any residual water can lead to the formation of 2-butoxyethanol.[6][7]
-
Solvent: The reaction solvent (e.g., THF, DMF, Acetonitrile) is often a major impurity before purification.[1]
-
Inorganic Salts: Salts like NaBr or KBr are formed as byproducts.[8]
Q2: My TLC plate shows multiple spots after the reaction. How can I identify them?
A2: A systematic approach can help identify the spots on your Thin Layer Chromatography (TLC) plate.
-
Co-spotting: Spot your crude reaction mixture in one lane. In adjacent lanes, spot your starting materials (this compound and the nucleophile). This will confirm if any of the spots correspond to unreacted starting materials.
-
Rf Values: Generally, non-polar compounds travel further up the plate (higher Rf), while polar compounds stay closer to the baseline (lower Rf). The expected product (a larger ether) will likely have an Rf value between that of the two starting materials. The hydrolysis byproduct (2-butoxyethanol) will be very polar and have a very low Rf. The elimination byproduct (1-butoxyethene) will be relatively non-polar.
-
Staining: Use different visualization techniques. UV light can reveal UV-active compounds. Stains like potassium permanganate (which reacts with alkenes from elimination) or iodine can help visualize otherwise invisible spots.[9]
Purification Troubleshooting: Work-up & Extraction
Q3: How do I remove the inorganic salts (like NaBr) after the reaction?
A3: An aqueous work-up is the standard procedure. After the reaction is complete, quench the mixture by adding water. The inorganic salts will dissolve in the aqueous layer. You can then perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate, dichloromethane) to isolate your product. The organic layer is then separated from the aqueous layer containing the salts.[8][10] It is common to wash the organic layer again with water and then with brine (saturated NaCl solution) to remove residual water before drying.
Purification Troubleshooting: Column Chromatography
Q4: My product isn't separating from the starting material during column chromatography. What should I do?
A4: This is a common issue that can be resolved by optimizing your chromatography conditions.
-
Solvent System (Mobile Phase): The polarity of your eluent is critical. If the spots are too close together on the TLC, you need to find a solvent system that provides better separation (a larger ∆Rf).
-
If your product and starting material are running too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9]
-
If they are running too low (low Rf), increase the polarity.[9]
-
Test various solvent ratios to find the optimal separation before running the column.
-
-
Stationary Phase: Standard silica gel is acidic and may cause degradation of sensitive compounds.[11] If you suspect this, you can use deactivated silica or an alternative like alumina.[11] For very polar compounds, reverse-phase chromatography (using C18 silica) might be a better option.[11]
Q5: My compound seems to have decomposed or is stuck on the column. What happened?
A5: Several factors could lead to this issue:
-
Compound Instability: Your product might be unstable on silica gel.[11] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots (degradation products) have appeared.[11] If it is unstable, consider using a less acidic stationary phase like alumina or florisil, or deactivating the silica with a base like triethylamine.[11]
-
Incorrect Loading: If the sample was dissolved in a very strong (polar) solvent for loading, it might not have properly adsorbed to the top of the column, leading to poor separation.[12][13] It is best to dissolve the sample in a minimal amount of the column eluent or a slightly more polar solvent.[12] Dry loading the sample onto a small amount of silica can also resolve this.[12]
-
Low Concentration: The fractions collected may be too dilute to see on a TLC plate.[11][14] Try concentrating a few fractions where you expect your product to elute and re-running the TLC.[11][14]
Quantitative Data & Protocols
Table 1: TLC Solvent Systems for Separation Analysis
This table provides example solvent systems for analyzing a hypothetical reaction between this compound and 4-methoxyphenol. Rf values are indicative and will vary.
| Compound | Hexane:EtOAc (9:1) | Hexane:EtOAc (4:1) | Hexane:EtOAc (1:1) |
| 1-Butoxyethene (Elimination) | 0.85 | 0.90 | 0.95 |
| This compound (SM) | 0.60 | 0.75 | 0.88 |
| Product | 0.35 | 0.55 | 0.75 |
| 4-Methoxyphenol (SM) | 0.10 | 0.25 | 0.50 |
| 2-Butoxyethanol (Hydrolysis) | 0.02 | 0.05 | 0.15 |
SM: Starting Material; EtOAc: Ethyl Acetate
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying a neutral organic compound from the reaction mixture.
1. Preparation of the Column:
-
Select a column of appropriate size (typically 40-60x the weight of crude material for silica).
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare the eluent (e.g., Hexane:EtOAc 9:1) based on prior TLC analysis.
-
Create a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent.[12] Using a pipette, carefully add the solution to the top of the silica bed, trying not to disturb the surface.[12]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12] Carefully add this powder to the top of the column.[12]
-
Add a thin protective layer of sand on top of the sample.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a constant flow rate.
-
Collect fractions in test tubes or vials. The number and size of fractions depend on the separation.
-
Monitor the separation by collecting small samples from the eluting fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Workflow & Decision Diagrams
Caption: General workflow for reaction work-up and purification.
Caption: Troubleshooting flowchart for column chromatography issues.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Alkylation of 1-(2-Bromoethoxy)butane
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of 1-(2-Bromoethoxy)butane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction with this compound is resulting in a low yield of the desired ether product. What are the potential causes?
Low conversion in the alkylation of this compound, which typically proceeds via an S(_N)2 mechanism, can be attributed to several factors.[1] A systematic approach to troubleshooting is essential to pinpoint the root cause. Common issues include:
-
Weak Nucleophile: The strength of your nucleophile is critical. If you are generating a nucleophile in situ (e.g., an alkoxide from an alcohol), incomplete deprotonation will lead to a low concentration of the active nucleophile.[1]
-
Steric Hindrance: Significant steric bulk around the nucleophilic center or on the substrate can impede the backside attack required for an S(_N)2 reaction.[1][2]
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in the reaction's success.[1][3]
-
Reagent Purity: The presence of moisture or other impurities in your reagents or solvent can lead to side reactions and consume your reactants.[1]
-
Competing Elimination Reaction: this compound is a primary alkyl halide, which is ideal for S(_N)2 reactions. However, under certain conditions, particularly with a sterically hindered base or at elevated temperatures, the E2 elimination reaction can compete, leading to the formation of byproducts.[3][4]
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene byproduct is indicative of a competing E2 elimination reaction. To favor the desired S(_N)2 pathway and minimize elimination, consider the following strategies:
-
Choice of Base: Use a strong, but not sterically hindered, base. Bulky bases, such as potassium tert-butoxide, are more likely to act as a base and abstract a proton, leading to elimination.[2][5] Sodium hydride (NaH) or potassium hydroxide (KOH) are often better choices for generating an alkoxide for Williamson ether synthesis.[3][4]
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will therefore favor the S(_N)2 pathway.[1] A typical Williamson ether synthesis is conducted at 50 to 100 °C, but optimization may require exploring the lower end of this range.[3]
-
Use a Good, Non-Bulky Nucleophile: A strong, but not sterically hindered, nucleophile will favor the S(_N)2 reaction.[1]
Q3: What is the optimal solvent for the alkylation of this compound?
The choice of solvent is crucial for a successful Williamson ether synthesis. Protic solvents (like water or ethanol) and apolar solvents can slow down the reaction rate by solvating the nucleophile and reducing its availability.[3]
Polar aprotic solvents are generally the best choice as they can dissolve the reactants but do not participate in hydrogen bonding with the nucleophile. Commonly used and effective solvents include:
Q4: How long should I run the reaction?
The reaction time for a Williamson ether synthesis can vary, typically from 1 to 8 hours.[3] It is essential to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TTC), to determine when the starting material has been consumed. Shorter reaction times without allowing the reaction to go to completion can result in a poor overall product yield.[3]
Data Presentation
The following tables summarize illustrative data for optimizing the alkylation of a generic alcohol (R-OH) with this compound. These tables are intended to provide a framework for experimental design.
Table 1: Effect of Base and Solvent on Product Yield
| Entry | Base (1.1 eq) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct (Elimination) (%) |
| 1 | NaH | THF | 60 | 4 | 85 | 5 |
| 2 | K(_2)CO(_3) | DMF | 80 | 6 | 78 | 8 |
| 3 | t-BuOK | THF | 60 | 4 | 45 | 40 |
| 4 | NaOH | DMSO | 70 | 5 | 82 | 7 |
Table 2: Effect of Temperature on Reaction Outcome
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Byproduct (Elimination) (%) |
| 1 | NaH | THF | 25 (RT) | 12 | 75 | <2 |
| 2 | NaH | THF | 50 | 6 | 88 | 4 |
| 3 | NaH | THF | 80 | 3 | 86 | 10 |
| 4 | NaH | THF | 100 | 2 | 80 | 15 |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of an Alcohol with this compound
This protocol outlines a general method for the O-alkylation of a primary or secondary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
This compound (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol.
-
Deprotonation: Dissolve the alcohol in anhydrous THF. Cool the flask in an ice bath (0 °C) and add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back down to 0 °C in an ice bath. Add this compound dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH(_4)Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the alkylation of an alcohol.
Caption: General experimental workflow for the alkylation reaction.
Caption: Troubleshooting decision tree for reaction optimization.
References
Troubleshooting low yields in 1-(2-Bromoethoxy)butane ether synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromoethoxy)butane via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most probable causes?
Low yields in this Williamson ether synthesis are typically attributed to one or more of the following factors:
-
Incomplete Deprotonation of Butanol: For the reaction to proceed, the butoxide nucleophile must be generated. If the base used is not strong enough or is used in insufficient molar equivalents, a significant portion of the butanol will remain unreacted.
-
Competing E2 Elimination: The butoxide is a strong base and can promote the E2 elimination of HBr from the electrophile (e.g., 1,2-dibromoethane), leading to the formation of vinyl bromide instead of the desired ether. This is a common side reaction in Williamson ether syntheses.
-
Suboptimal Reaction Temperature: Higher temperatures can favor the E2 elimination side reaction over the desired SN2 substitution. Conversely, a temperature that is too low will result in a very slow reaction rate and incomplete conversion.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide, making the "naked" anion a more potent nucleophile.
-
Steric Hindrance: While less of a concern with primary substrates like 1-butanol and 1,2-dibromoethane, any significant steric bulk on either reactant can impede the backside attack required for the SN2 mechanism.[1]
-
Moisture in the Reaction: Water can react with the strong base and the alkoxide, reducing the concentration of the nucleophile and thus lowering the yield.
Q2: What are the common side products in the synthesis of this compound and how can I minimize their formation?
The primary side products are typically:
-
Vinyl Bromide: Formed via an E2 elimination reaction. To minimize its formation, use a less sterically hindered base if possible, and maintain a moderate reaction temperature.
-
1,4-Dibutoxybutane: This can form if the product, this compound, reacts with another molecule of butoxide. Using a stoichiometric excess of the bromo-electrophile can help to reduce this side reaction.
-
Dibutyl Ether: This can be formed through the reaction of two butanol molecules if the reaction conditions are too harsh.[2][3]
Q3: How do I choose the optimal base for deprotonating butanol?
A strong base is required to effectively deprotonate butanol to form the butoxide. Common choices include:
-
Sodium Hydride (NaH): A very effective and commonly used base for this purpose. The reaction with butanol is irreversible and produces hydrogen gas.
-
Sodium Metal (Na): Also effective, but can be more hazardous to handle.
-
Potassium Hydroxide (KOH): Can be used, but the equilibrium may not completely favor the alkoxide, potentially leading to lower yields.[4]
The choice of base can influence the reaction's success. For instance, using a bulky base might favor elimination.
Q4: What is the recommended solvent for this synthesis?
Polar aprotic solvents are generally the best choice for Williamson ether syntheses as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity. Recommended solvents include:
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Acetonitrile
Q5: My final product is impure. What are the recommended purification techniques?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, it is typically quenched with water or a dilute acid to neutralize any remaining base. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.[1]
-
Washing: The organic layer should be washed with water and brine to remove any water-soluble impurities.[5]
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Distillation: The final product can be purified by distillation under reduced pressure to separate it from any remaining starting materials or less volatile side products.[7]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and suggested solutions to improve the yield of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Materials | Incomplete deprotonation of butanol. | Use a stronger base (e.g., NaH) or ensure stoichiometric equivalence. |
| Insufficient reaction time or temperature. | Increase reaction time and/or moderately increase the temperature while monitoring for side product formation. | |
| Major Side Product is an Alkene (Vinyl Bromide) | E2 elimination is favored. | Lower the reaction temperature. Consider using a less sterically hindered base. |
| Formation of 1,4-Dibutoxybutane | Product reacts with the butoxide. | Use a molar excess of the 1,2-dibromoethane. |
| Product is Difficult to Purify | Presence of multiple side products. | Optimize reaction conditions to minimize side reactions. Employ fractional distillation for purification. |
| Inconsistent Yields | Moisture in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis of this compound
Materials:
-
1-Butanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-butanol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium butoxide.
-
Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (around 66 °C for THF) for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Relationship between Reaction Parameters and Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of 1-(2-Bromoethoxy)butane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)butane. The information focuses on the effect of base strength on the reactivity of this primary alkyl halide, specifically addressing the competition between substitution (SN2) and elimination (E2) pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with a base?
A1: As a primary alkyl halide, this compound primarily undergoes two competing reaction pathways in the presence of a base: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The SN2 reaction results in the substitution of the bromine atom by the base (acting as a nucleophile), while the E2 reaction leads to the formation of an alkene (butoxy vinyl ether) through the removal of a proton and the bromide ion.
Q2: How does the strength of the base influence the reaction outcome?
A2: The strength and steric bulk of the base are critical factors in determining the major product. Strong, but sterically unhindered bases that are also good nucleophiles will favor the SN2 pathway. Conversely, strong and sterically hindered (bulky) bases will preferentially lead to the E2 product. Weak bases will generally result in a very slow or no reaction.
Q3: I am observing a significant amount of an alkene byproduct in my substitution reaction. What could be the cause?
A3: The formation of an alkene byproduct, butoxy vinyl ether, is due to a competing E2 elimination reaction.[1] Several factors can promote this side reaction:
-
High reaction temperature: Elimination reactions are generally favored at higher temperatures.[1]
-
Use of a strong or sterically hindered base: Even if your intended nucleophile is not bulky, it may be a strong enough base to induce elimination.
-
Solvent choice: Protic solvents can favor elimination to some extent, while polar aprotic solvents are generally preferred for SN2 reactions.
Q4: How can I minimize the formation of the elimination byproduct and maximize the yield of the SN2 substitution product?
A4: To favor the SN2 pathway and minimize E2 elimination, consider the following strategies:
-
Lower the reaction temperature: Running the reaction at a lower temperature will kinetically favor the SN2 reaction.[1]
-
Choose a strong nucleophile that is a weak base: Nucleophiles like azide (N₃⁻), cyanide (CN⁻), or acetate (CH₃CO₂⁻) are good choices for substitution with minimal elimination.[1]
-
Select an appropriate solvent: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents enhance the reactivity of the nucleophile.[1]
Q5: I am trying to synthesize butoxy vinyl ether from this compound. What conditions should I use?
A5: To favor the E2 elimination and synthesize butoxy vinyl ether, you should use a strong, sterically hindered base. A common and effective choice is potassium tert-butoxide (t-BuOK). Higher reaction temperatures will also promote the elimination pathway.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of this compound | 1. Base is too weak.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use a stronger base/nucleophile.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Extend the reaction time and monitor progress by TLC or GC. |
| High yield of butoxy vinyl ether (elimination product) when substitution is desired | 1. The nucleophile is too basic.2. The reaction temperature is too high.3. A sterically hindered base was used. | 1. Select a nucleophile that is less basic (e.g., switch from an alkoxide to an amine or a carboxylate).2. Lower the reaction temperature.3. Use a smaller, unhindered nucleophile. |
| Mixture of substitution and elimination products is obtained | The chosen base/nucleophile has comparable basicity and nucleophilicity, and/or the reaction conditions are intermediate. | To favor SN2, use a less basic nucleophile and a lower temperature. To favor E2, use a bulkier base and a higher temperature. Refer to the data table below for guidance. |
Data Presentation
| Base/Nucleophile | Base Type | Expected Major Product | Expected Minor Product | Primary Reaction Pathway |
| Sodium Hydroxide (NaOH) | Strong, Unhindered | 1-Butoxyethanol | Butoxy vinyl ether | SN2 |
| Sodium Ethoxide (NaOEt) | Strong, Unhindered | 1-Ethoxy-2-butoxyethane | Butoxy vinyl ether | SN2 |
| Potassium tert-Butoxide (KOtBu) | Strong, Hindered | Butoxy vinyl ether | 1-tert-Butoxy-2-butoxyethane | E2 |
| Ammonia (NH₃) | Weak Base, Good Nucleophile | 2-Butoxyethanamine | Negligible | SN2 |
| Triethylamine (Et₃N) | Hindered, Weak Base | Very slow or no reaction | Negligible | - |
Experimental Protocols
Protocol 1: Synthesis of 1-Butoxy-2-ethoxyethane (SN2 Pathway)
Objective: To synthesize 1-butoxy-2-ethoxyethane via a Williamson ether synthesis, maximizing the SN2 product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
With stirring, add this compound (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis of Butoxy vinyl ether (E2 Pathway)
Objective: To synthesize butoxy vinyl ether via an E2 elimination, maximizing the E2 product.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend potassium tert-butoxide (1.5 equivalents) in anhydrous THF.
-
With vigorous stirring, add this compound (1.0 equivalent) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C).
-
Monitor the reaction progress by GC for the formation of the volatile butoxy vinyl ether.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add water to quench the reaction and dissolve the inorganic salts.
-
Separate the organic layer. Extract the aqueous layer with a low-boiling-point organic solvent (e.g., pentane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation. The butoxy vinyl ether product is also volatile, so fractional distillation is recommended for purification.
Mandatory Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting decision tree for reactions of this compound.
References
Optimizing SN2 Selectivity for 1-(2-Bromoethoxy)butane: A Technical Guide
Technical Support Center | Department of Process Chemistry
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted advice on solvent selection to enhance the selectivity of SN2 reactions involving 1-(2-Bromoethoxy)butane. Below, you will find troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My SN2 reaction with this compound is proceeding very slowly. What is the most likely cause related to my choice of solvent?
A1: A slow reaction rate is often attributed to the use of a polar protic solvent, such as water, methanol, or ethanol.[1][2] These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon on the substrate.[1][3] This solvation effect lowers the ground-state energy of the nucleophile, thereby increasing the activation energy of the reaction and slowing it down.[3]
Q2: I am observing a significant amount of elimination (E2) byproducts in my reaction. How can solvent choice mitigate this?
A2: While steric hindrance of the substrate and the basicity of the nucleophile are primary drivers of E2 reactions, solvent choice can play a role. In general, polar aprotic solvents are the preferred choice for SN2 reactions as they do not effectively solvate the nucleophile, leaving it more "naked" and reactive for substitution.[3][4] By increasing the rate of the desired SN2 pathway, the competing E2 pathway can become less significant. However, with strongly basic nucleophiles, elimination can still be a major pathway even in polar aprotic solvents.
Q3: What are the ideal characteristics of a solvent for maximizing the SN2 reaction rate with this compound?
A3: The ideal solvent for an SN2 reaction with a primary alkyl bromide like this compound should be a polar aprotic solvent.[3][4][5] Key characteristics include:
-
Polarity: The solvent must be polar enough to dissolve both the substrate and the nucleophilic salt.
-
Aprotic Nature: The solvent should not have acidic protons (i.e., no O-H or N-H bonds). This prevents the formation of strong hydrogen bonds with the nucleophile.
-
Good Solvation of the Cation: Polar aprotic solvents are effective at solvating the counter-ion of the nucleophile, which further enhances the nucleophilicity of the anion.[3]
Common examples of suitable polar aprotic solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile.[1][3]
Q4: Can I use a nonpolar solvent to avoid solvating the nucleophile?
A4: While nonpolar solvents would not create a strong solvent cage around the nucleophile, they are generally poor choices for SN2 reactions. This is because they are typically unable to dissolve the ionic nucleophiles (e.g., sodium azide, sodium cyanide) required for the reaction to proceed at an appreciable rate.[1]
Data Presentation: Solvent Effects on SN2 Reaction Rates
| Solvent | Type | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Relative Rate |
| Methanol | Polar Protic | 32.7 | 1.70 | 1 |
| Ethanol | Polar Protic | 24.6 | 1.69 | 4.5 |
| Acetone | Polar Aprotic | 20.7 | 2.88 | 200,000 |
| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | 2,800,000 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.82 | 5,000,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 3.96 | 1,300,000 |
Data is illustrative and compiled from various sources for the reaction of a primary alkyl bromide with an anionic nucleophile.
Experimental Protocols
The following is a generalized experimental protocol for the SN2 reaction of this compound with sodium azide, which can be adapted for different polar aprotic solvents.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, drying agent, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium azide (1.2 equivalents).
-
Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF) to the flask. Stir the suspension.
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirred suspension of sodium azide in the solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Solvent Effects on SN2 Reactions
Caption: Solvent effects on SN2 reaction rates.
Caption: Generalized experimental workflow for an SN2 reaction.
References
How to remove unreacted 1-(2-Bromoethoxy)butane from product mixture
Technical Support Center: Purification and Work-up
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted 1-(2-Bromoethoxy)butane from their product mixture, a common challenge following Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound after a reaction?
A1: The most common and effective methods for removing unreacted this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between them depends on the physical properties of the desired product, specifically its boiling point and polarity relative to the starting material. A chemical quench using a scavenger resin is also a viable option for selectively reacting with the unreacted alkyl halide.
Q2: How do I choose between distillation and chromatography?
A2: The choice depends on the difference in boiling points and polarities between your product and the unreacted this compound.
-
Fractional Distillation is ideal when your product has a significantly higher boiling point (a difference of at least 40-50 °C) than this compound. This method is scalable and often yields very pure material.
-
Flash Column Chromatography is preferred when the boiling points are too close for effective distillation, or if the product is thermally sensitive. This technique separates compounds based on differences in their polarity.[1][2][3]
Q3: Can I use a liquid-liquid extraction to remove the unreacted starting material?
A3: A simple aqueous wash or liquid-liquid extraction is generally ineffective for removing this compound from a desired ether product. Both compounds are typically organic-soluble and will reside in the organic layer during an extraction.[1][2] However, a wash with water and brine is a crucial step in the initial work-up to remove inorganic salts and water-soluble impurities.[2][3] In some specific cases, a method has been developed to make the unreacted electrophile water-soluble by reacting it with a conjugate base of a mercaptoalkanesulfonic acid, allowing for its removal via aqueous workup.[4]
Troubleshooting Guide
Problem 1: My product and this compound are co-eluting during flash column chromatography.
-
Possible Cause: The solvent system (mobile phase) you have selected is not providing adequate separation between the two compounds. Their polarities might be too similar in the chosen eluent.
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).
-
If you are using a hexane/ethyl acetate system, try decreasing the proportion of the more polar solvent (ethyl acetate) to increase retention time and potentially improve separation.
-
Consider switching to a different solvent system entirely. For example, a dichloromethane/methanol or a toluene/acetone gradient might offer different selectivity.
-
-
Use a High-Performance Column: Employ a column with a smaller particle size silica gel for higher resolution.
-
Modify the Analyte: If the product has a reactive functional group (e.g., a free alcohol or phenol), consider protecting it to alter its polarity significantly before chromatography.
-
Problem 2: I am losing a significant amount of my product during distillation.
-
Possible Cause 1: The product may be co-distilling with the unreacted starting material due to an insufficient difference in boiling points at the pressure you are using.
-
Solution 1: Use a more efficient distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation. Also, ensure the distillation is performed slowly to allow equilibrium to be established at each stage.
-
Possible Cause 2: Your product may be thermally unstable and decomposing at the required distillation temperature.
-
Solution 2: Perform the distillation under a higher vacuum to lower the boiling points of both the product and the starting material, thereby reducing the risk of thermal decomposition. If decomposition is still an issue, column chromatography is the recommended alternative.
Data Presentation: Physical Properties
The feasibility of a separation technique is determined by the differences in the physical properties of the compounds in the mixture. The table below compares this compound with a hypothetical, but representative, product from a Williamson ether synthesis (e.g., the product of reacting with 4-phenylphenol).
| Property | This compound (Starting Material) | 4-Phenoxy-1-(2-ethoxy)butane (Hypothetical Product) | Rationale for Separation |
| Molecular Formula | C₆H₁₃BrO | C₁₈H₂₂O₂ | The significant difference in molecular weight suggests a large boiling point difference. |
| Molecular Weight | 181.07 g/mol | 270.37 g/mol | A higher molecular weight generally leads to a much higher boiling point. |
| Boiling Point (Predicted) | ~180-190 °C (at 760 mmHg) | >350 °C (at 760 mmHg) | The large predicted difference in boiling points makes fractional distillation a highly suitable method. |
| Polarity | Moderately Polar | Moderately Polar (Slightly more polar due to the additional ether linkage and aromatic ring) | The polarity difference, while present, may require careful optimization of the solvent system for chromatographic separation. |
Note: Boiling points are estimates based on structurally similar compounds. The boiling point of the related 1-[2-(2-bromoethoxy)ethoxy]butane is 244.5°C at 760 mmHg.[5]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for separating a target ether from unreacted this compound.
-
Sample Preparation:
-
After the initial aqueous work-up (washing with water and brine), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture as an oil or solid.
-
Dissolve a small amount of the crude mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
-
TLC Analysis and Solvent System Selection:
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarity (e.g., 9:1 Hexane:Ethyl Acetate, 4:1 Hexane:Ethyl Acetate, 100% Dichloromethane).
-
Visualize the spots using a UV lamp (if compounds are UV active) and/or by staining (e.g., with potassium permanganate or iodine).
-
The ideal solvent system will show good separation between the spot for this compound and the product spot, with the product having a retention factor (Rf) of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
-
Loading and Elution:
-
Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading").
-
Carefully add the sample to the top of the packed column.
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, GC, or MS.[1]
-
Visualization
Purification Method Decision Workflow
The following diagram illustrates the logical workflow for selecting the appropriate purification method to remove unreacted this compound.
Caption: Decision workflow for selecting a purification strategy.
References
- 1. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
Preventing hydrolysis of 1-(2-Bromoethoxy)butane during workup
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-(2-Bromoethoxy)butane during experimental workup procedures.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Q1: My final product yield is low, and I suspect hydrolysis of this compound during the aqueous workup. What are the potential hydrolysis pathways?
A1: this compound has two primary sites susceptible to hydrolysis under common aqueous workup conditions:
-
Ether Linkage Cleavage: The ether bond is generally stable under neutral and basic conditions. However, it can undergo acid-catalyzed cleavage, particularly in the presence of strong acids and elevated temperatures.
-
Hydrolysis of the Bromoalkane: The carbon-bromine bond is susceptible to nucleophilic substitution by water or hydroxide ions (OH⁻). This reaction, a form of hydrolysis, will be more significant under basic or neutral conditions and is accelerated by heat.
Q2: How can I quickly assess if hydrolysis is the cause of my low yield?
A2: You can analyze your crude product mixture using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of the following potential hydrolysis byproducts:
-
2-Butoxyethanol: Formed from the hydrolysis of the carbon-bromine bond.
-
1-Butanol and 2-Bromoethanol: Formed from the acid-catalyzed cleavage of the ether linkage.
A simplified decision-making workflow for troubleshooting is presented below.
Technical Support Center: Scaling Up 1-(2-Bromoethoxy)butane Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the synthesis of 1-(2-Bromoethoxy)butane. This valuable intermediate is typically synthesized via the Williamson ether synthesis, a robust and widely used method that can present challenges when transitioning from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of butanol to form butoxide, which then acts as a nucleophile to displace the bromide from 2-bromoethanol. For industrial-scale production, this is often carried out using a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the Williamson ether synthesis for this compound presents several key challenges:
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Exothermic Reaction Management: The reaction is exothermic, and heat dissipation becomes less efficient as the reactor size increases. This can lead to temperature gradients, promoting side reactions and posing safety risks.[3]
-
Mixing and Mass Transfer: Ensuring efficient mixing of the immiscible aqueous and organic phases is crucial, especially when using phase-transfer catalysis. Poor mixing can lead to slow reaction rates and lower yields.
-
Side Reaction Control: The primary side reaction is the E2 elimination of HBr from this compound, which is favored at higher temperatures.[4] Controlling the temperature is critical to minimize the formation of this impurity.
-
Work-up and Purification: Handling and purifying large volumes of the product and separating it from unreacted starting materials, by-products, and the phase-transfer catalyst can be complex on a larger scale.
Q3: How does a phase-transfer catalyst (PTC) improve the reaction at scale?
A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is essential for industrial synthesis.[1][5] It facilitates the transfer of the butoxide anion from the aqueous phase to the organic phase, where it can react with the 2-bromoethanol. This eliminates the need for expensive, anhydrous solvents and allows the use of more economical and safer aqueous solutions of bases like sodium hydroxide.[6][7]
Q4: What are the key safety considerations for the large-scale synthesis of this compound?
Safety is paramount when scaling up chemical reactions. For the synthesis of this compound, key considerations include:
-
Thermal Hazards: Due to the exothermic nature of the reaction, a thorough understanding of the reaction's heat flow is necessary to prevent thermal runaway.[3]
-
Reagent Handling: Butanol and 1,2-dibromoethane are flammable and have associated health risks.[7] Proper personal protective equipment (PPE) and well-ventilated work areas are essential.
-
Pressure Build-up: The reaction can generate off-gases, and reactors must be equipped with appropriate venting and pressure relief systems.
-
Waste Disposal: Proper procedures for neutralizing and disposing of aqueous and organic waste streams must be in place.
Troubleshooting Guides
Problem: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor reaction progress by GC or HPLC. If incomplete, consider extending the reaction time or slightly increasing the temperature while monitoring for side products. | The reaction may require more time to reach completion at a larger scale due to mass transfer limitations. |
| Poor Mixing | Increase agitation speed. Ensure the impeller design is appropriate for mixing immiscible liquids. | Efficient mixing is critical for the phase-transfer catalyst to shuttle the alkoxide between phases. |
| Ineffective Phase-Transfer Catalyst | Ensure the correct PTC is being used at the appropriate loading (typically 1-5 mol%). Consider screening other PTCs if issues persist. | The choice and concentration of the PTC directly impact the reaction rate. |
| Side Reactions (Elimination) | Maintain strict temperature control. Avoid localized overheating. Consider a lower reaction temperature, even if it extends the reaction time. | The E2 elimination side reaction is highly temperature-dependent.[4] |
| Hydrolysis of this compound | Minimize contact time with the aqueous base during work-up. | Prolonged exposure to strong base can lead to hydrolysis of the product. |
Problem: High Levels of Impurities in the Final Product
Possible Causes & Solutions
| Impurity | Possible Cause | Troubleshooting & Prevention |
| Butene (from elimination) | High reaction temperature. | Implement precise temperature control. Use a jacketed reactor with efficient cooling. |
| Dibutyl ether | Side reaction of butoxide with 1-bromobutane (if formed in situ). | This is less common in this specific synthesis but can be minimized by controlling stoichiometry and temperature. |
| Unreacted Butanol | Incomplete reaction or excess butanol used. | Optimize stoichiometry. Improve purification process (e.g., fractional distillation). |
| Unreacted 2-Bromoethanol | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst loading). Improve purification. |
Data Presentation
Table 1: Typical Reaction Parameters for Scaling Up this compound Synthesis
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Industrial Scale (1000 L) |
| Butanol (molar eq.) | 1.2 | 1.15 | 1.1 |
| 2-Bromoethanol (molar eq.) | 1.0 | 1.0 | 1.0 |
| Base (e.g., 50% aq. NaOH) | 1.5 eq. | 1.4 eq. | 1.3 eq. |
| Phase-Transfer Catalyst | 2 mol% | 1.5 mol% | 1 mol% |
| Solvent | Toluene | Toluene | Toluene |
| Temperature | 60-70 °C | 65-75 °C | 70-80 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Note: These are illustrative values and should be optimized for each specific process.
Experimental Protocols
Pilot-Scale Synthesis of this compound (10 L Scale)
Materials:
-
Butanol
-
2-Bromoethanol
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel
-
Heating/cooling circulator
-
Separatory funnel (or equivalent for phase separation)
-
Rotary evaporator (for solvent removal)
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Charge the 20 L reactor with butanol and toluene. Begin agitation.
-
Base and Catalyst Addition: Add the 50% aqueous sodium hydroxide solution and tetrabutylammonium bromide to the reactor.
-
Heating: Heat the mixture to the target temperature (e.g., 70°C) using the heating/cooling circulator.
-
Substrate Addition: Slowly add the 2-bromoethanol via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.
-
Reaction Monitoring: Maintain the reaction temperature and agitation. Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a suitable vessel for phase separation. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then brine.
-
Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Experimental Workflow for Scaled-Up Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Qvf® Bromine Processes | De Dietrich [dedietrich.com]
- 7. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to GC-MS Analysis of Ether Synthesis Reaction Products
This guide provides a comparative analysis of the reaction products of 1-(2-bromoethoxy)butane, focusing on its conversion to 1,2-dibutoxyethane via nucleophilic substitution. The performance of this synthesis is compared with an alternative route starting from 1,2-dibromoethane. This document is intended for researchers, scientists, and drug development professionals, offering insights into reaction monitoring and product characterization using Gas Chromatography-Mass Spectrometry (GC-MS).
Reaction Pathways and Alternative Synthesis
This compound is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] A common application is the Williamson ether synthesis, where an alkoxide displaces the halide to form a new ether.[1][3]
In our primary hypothetical reaction, this compound is treated with sodium butoxide to yield 1,2-dibutoxyethane. As with many SN2 reactions involving strong bases, a competing bimolecular elimination (E2) pathway can occur, leading to the formation of byproducts.[3]
An alternative method for synthesizing 1,2-dibutoxyethane involves the reaction of 1,2-dibromoethane with two equivalents of sodium butoxide. This pathway also presents the possibility of incomplete substitution and elimination side reactions.
Comparative Analysis of Reaction Products by GC-MS
The following table summarizes the hypothetical GC-MS data for the components of both reaction mixtures. Retention times are estimated based on boiling points and polarity, while mass fragments are predicted from known fragmentation patterns of bromoalkanes and ethers.[4][5][6] The characteristic isotopic signature of bromine (79Br and 81Br in a ~1:1 ratio) results in M and M+2 peaks for all bromine-containing fragments.[4][7]
Table 1: Hypothetical GC-MS Data for Reaction Components
| Compound | Structure | Retention Time (min) | Key Mass Fragments (m/z) | Pathway |
| This compound | C₄H₉OCH₂CH₂Br | 8.5 | 182/180 (M+), 125/123, 103, 57 | Primary |
| Butoxyethene | C₄H₉OCH=CH₂ | 6.2 | 100 (M+), 85, 57, 43 | Primary |
| 1,2-Dibutoxyethane | C₄H₉OCH₂CH₂OC₄H₉ | 9.8 | 174 (M+), 117, 87, 57 | Both |
| 1,2-Dibromoethane | BrCH₂CH₂Br | 7.1 | 188/186/184 (M+), 109/107, 95/93 | Alternative |
| 2-Butoxy-1-bromoethane | C₄H₉OCH₂CH₂Br | 8.5 | 182/180 (M+), 125/123, 103, 57 | Alternative |
| Vinyl Bromide | CH₂=CHBr | 2.5 | 108/106 (M+), 27 | Alternative |
Quantitative Performance Comparison
The efficiency of each synthetic route can be evaluated by comparing product yield and purity, as determined by GC analysis with an internal standard. The following table presents hypothetical quantitative data for the two methods.
Table 2: Hypothetical Performance Comparison of Synthetic Routes
| Parameter | Primary Synthesis | Alternative Synthesis |
| Target Product | 1,2-Dibutoxyethane | 1,2-Dibutoxyethane |
| Theoretical Yield | 95% | 90% |
| Purity (by GC Area %) | 92% | 85% |
| Major Impurities | Unreacted Starting Material (5%), Butoxyethene (3%) | 2-Butoxy-1-bromoethane (10%), Unreacted Starting Material (3%), Vinyl Bromide (2%) |
| Reaction Time | 4 hours | 6 hours |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dibutoxyethane from this compound
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 50 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add sodium butoxide (1.1 equivalents) to the THF. Stir the suspension for 10 minutes.
-
Initiation: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 4 hours. Monitor the reaction progress by taking aliquots for GC-MS analysis.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture in 990 µL of dichloromethane. Add an internal standard (e.g., dodecane) if quantitative analysis is required.
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD.
-
GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp at 15°C/min to 240°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the ¹H NMR Characterization of Ethers Synthesized from 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral characteristics of a series of ethers synthesized from the common starting material, 1-(2-Bromoethoxy)butane. The Williamson ether synthesis, a robust and versatile method for forming ether linkages, serves as the foundation for the preparation of these compounds. This document presents a detailed analysis of the ¹H NMR data for the synthesized ethers, a comparison with alternative ether structures, and standardized experimental protocols for their synthesis and characterization.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectroscopic data for ethers derived from this compound and various alcohols are summarized below. These compounds share a common butoxyethyl scaffold, with variations in the terminal alkoxy or phenoxy group. For comparative purposes, data for structurally related ethers, diethylene glycol dibutyl ether and 1,2-diethoxyethane, are also included.
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1-(2-Methoxyethoxy)butane | CH₃CH₂CH₂CH₂OCH₂CH₂OCH₃ | a (-OCH₃) | 3.38 | s | 3H | - |
| b (-OCH₂CH₂O-) | 3.55 | t | 2H | 4.8 | ||
| c (-OCH₂CH₂O-) | 3.65 | t | 2H | 4.8 | ||
| d (CH₃CH₂CH₂CH₂ O-) | 3.45 | t | 2H | 6.6 | ||
| e (CH₃CH₂CH₂ CH₂O-) | 1.58 | sextet | 2H | 7.0 | ||
| f (CH₃ CH₂CH₂CH₂O-) | 1.39 | sextet | 2H | 7.4 | ||
| g (CH₃ CH₂CH₂CH₂O-) | 0.93 | t | 3H | 7.4 | ||
| 1-(2-Ethoxyethoxy)butane | CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₃ | a (-OCH₂CH₃ ) | 1.21 | t | 3H | 7.0 |
| b (-OCH₂ CH₃) | 3.52 | q | 2H | 7.0 | ||
| c (-OCH₂CH₂O-) | 3.58 | t | 2H | 4.7 | ||
| d (-OCH₂CH₂O-) | 3.67 | t | 2H | 4.7 | ||
| e (CH₃CH₂CH₂CH₂ O-) | 3.46 | t | 2H | 6.6 | ||
| f (CH₃CH₂CH₂ CH₂O-) | 1.58 | sextet | 2H | 7.0 | ||
| g (CH₃ CH₂CH₂CH₂O-) | 1.39 | sextet | 2H | 7.4 | ||
| h (CH₃ CH₂CH₂CH₂O-) | 0.93 | t | 3H | 7.4 | ||
| 1-(2-Isopropoxyethoxy)butane | CH₃CH₂CH₂CH₂OCH₂CH₂OCH(CH₃)₂ | a (-OCH(CH₃ )₂) | 1.17 | d | 6H | 6.1 |
| b (-OCH (CH₃)₂) | 3.65 | septet | 1H | 6.1 | ||
| c (-OCH₂CH₂O-) | 3.59 | t | 2H | 4.6 | ||
| d (-OCH₂CH₂O-) | 3.69 | t | 2H | 4.6 | ||
| e (CH₃CH₂CH₂CH₂ O-) | 3.46 | t | 2H | 6.6 | ||
| f (CH₃CH₂CH₂ CH₂O-) | 1.58 | sextet | 2H | 7.0 | ||
| g (CH₃ CH₂CH₂CH₂O-) | 1.39 | sextet | 2H | 7.4 | ||
| h (CH₃ CH₂CH₂CH₂O-) | 0.93 | t | 3H | 7.4 | ||
| 1-(2-Phenoxyethoxy)butane | CH₃CH₂CH₂CH₂OCH₂CH₂OPh | a (Ar-H, ortho) | 6.94 | d | 2H | 8.8 |
| b (Ar-H, meta) | 7.29 | t | 2H | 8.8 | ||
| c (Ar-H, para) | 6.98 | t | 1H | 7.3 | ||
| d (-OCH₂ CH₂OAr) | 4.13 | t | 2H | 4.8 | ||
| e (-OCH₂CH₂ OAr) | 3.82 | t | 2H | 4.8 | ||
| f (CH₃CH₂CH₂CH₂ O-) | 3.54 | t | 2H | 6.6 | ||
| g (CH₃CH₂CH₂ CH₂O-) | 1.63 | sextet | 2H | 7.0 | ||
| h (CH₃ CH₂CH₂CH₂O-) | 1.43 | sextet | 2H | 7.4 | ||
| i (CH₃ CH₂CH₂CH₂O-) | 0.95 | t | 3H | 7.4 | ||
| Alternative Ethers | ||||||
| Diethylene glycol dibutyl ether [1] | CH₃(CH₂)₃O(CH₂)₂O(CH₂)₂O(CH₂)₃CH₃ | a (-O(CH₂)₃CH₃ ) | 0.92 | t | 6H | 7.4 |
| b (-O(CH₂)₂CH₂ CH₃) | 1.37 | sextet | 4H | 7.4 | ||
| c (-OCH₂CH₂ (CH₂)₂CH₃) | 1.57 | quintet | 4H | 6.7 | ||
| d (-OCH₂ (CH₂)₃CH₃) | 3.46 | t | 4H | 6.7 | ||
| e (-OCH₂CH₂O-) | 3.65 | s | 8H | - | ||
| 1,2-Diethoxyethane [2] | CH₃CH₂OCH₂CH₂OCH₂CH₃ | a (-OCH₂CH₃ ) | 1.22 | t | 6H | 7.0 |
| b (-OCH₂ CH₃) | 3.54 | q | 4H | 7.0 | ||
| c (-OCH₂CH₂O-) | 3.58 | s | 4H | - |
Experimental Protocols
The following protocols detail the synthesis and ¹H NMR characterization of the target ethers.
General Procedure for the Williamson Ether Synthesis of 1-(2-Alkoxyethoxy)butanes
This reaction involves the nucleophilic substitution of the bromide in this compound by an alkoxide.
References
A Comparative Guide to the Reactivity of 1-(2-Bromoethoxy)butane and 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-(2-Bromoethoxy)butane and 1-bromobutane in nucleophilic substitution reactions. The information presented is grounded in established chemical principles and supported by experimental methodologies to facilitate further investigation.
Executive Summary
1-bromobutane is a primary alkyl halide that undergoes nucleophilic substitution predominantly through a bimolecular (SN2) mechanism. Its reactivity is a benchmark for primary alkyl halides and is influenced by factors such as steric hindrance and the nature of the leaving group.
This compound, also a primary alkyl halide, presents a more complex reactivity profile due to the presence of an ether oxygen atom at the β-position relative to the bromine atom. This structural feature allows for the potential of neighboring group participation (NGP) , also known as anchimeric assistance. This can lead to a significant rate enhancement in nucleophilic substitution reactions and the formation of a cyclic intermediate, tetrahydrofuran. The overall reactivity of this compound is therefore a combination of the direct SN2 displacement and the NGP-assisted pathway.
Theoretical Comparison of Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile, and the solvent.[1] Both 1-bromobutane and this compound are primary alkyl bromides, suggesting they are good candidates for SN2 reactions.[2]
1-Bromobutane: As a simple primary alkyl halide, 1-bromobutane reacts readily with nucleophiles via an SN2 mechanism.[3] The reaction rate is directly proportional to the concentrations of both the alkyl halide and the nucleophile.[4] Steric hindrance around the α-carbon is minimal, allowing for backside attack by the nucleophile.[5]
This compound: The presence of the ether oxygen at the β-position introduces the possibility of intramolecular nucleophilic attack, where the oxygen's lone pair of electrons attacks the carbon bearing the bromine atom.[6] This neighboring group participation can lead to the formation of a cyclic oxonium ion intermediate.[7] The external nucleophile then attacks this intermediate to yield the final product. This pathway can be significantly faster than the direct SN2 reaction of a comparable primary alkyl halide.[8]
The overall reaction of this compound with a nucleophile can proceed through two competing pathways:
-
Direct SN2 Substitution: Similar to 1-bromobutane, an external nucleophile attacks the α-carbon, displacing the bromide ion.
-
Neighboring Group Participation (NGP): The internal ether oxygen attacks the α-carbon to form a tetrahydrofuran intermediate, which is then opened by the external nucleophile.
The dominant pathway will depend on the reaction conditions, including the nature of the nucleophile and the solvent.
Quantitative Data Comparison
For context, the following table presents a comparison of the reactivity of 1-bromobutane with other primary alkyl halides.
| Alkyl Halide | Relative Rate of SN2 Reaction with Iodide in Acetone |
| 1-Chlorobutane | 1 |
| 1-Bromobutane | ~100 |
| 1-Iodobutane | ~2000 |
This data illustrates the effect of the leaving group on the reaction rate.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 1-bromobutane, the following experimental protocols can be employed.
Experiment 1: Comparison of Reaction Rates using Sodium Iodide in Acetone (Finkelstein Reaction)
This experiment compares the rates of SN2 reaction by observing the formation of a precipitate (NaBr).
Materials:
-
1-bromobutane
-
This compound
-
15% solution of sodium iodide in anhydrous acetone
-
Test tubes
-
Water bath
Procedure:
-
Label two sets of test tubes, one for each alkyl halide.
-
To each test tube, add 2 mL of the 15% NaI in acetone solution.
-
Add 5 drops of the respective alkyl halide to each corresponding test tube.
-
Start a timer immediately after adding the alkyl halide.
-
Observe the test tubes for the formation of a white precipitate (sodium bromide).
-
Record the time taken for the precipitate to appear.
-
If no reaction is observed at room temperature after 5-10 minutes, gently warm the test tubes in a water bath (around 50°C) and observe any changes.
Expected Outcome: this compound is expected to show a faster formation of a precipitate compared to 1-bromobutane, indicating a higher reaction rate due to neighboring group participation.
Experiment 2: Kinetic Study by Titration
This method provides quantitative data on the reaction rates by monitoring the production of HBr over time.
Materials:
-
1-bromobutane
-
This compound
-
Standardized solution of a nucleophile (e.g., sodium hydroxide in ethanol)
-
Ethanol (solvent)
-
Standardized solution of HCl for back-titration
-
Phenolphthalein indicator
-
Constant temperature bath
-
Pipettes and burettes
Procedure:
-
Prepare equimolar solutions of the alkyl halide and the nucleophile in ethanol.
-
Place the reaction flasks in a constant temperature bath to equilibrate.
-
Mix the solutions to initiate the reaction and start the timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.
-
Back-titrate the unreacted HCl with a standardized NaOH solution using phenolphthalein as an indicator.
-
Calculate the concentration of the consumed nucleophile at each time point.
-
Plot the concentration of the reactants versus time to determine the rate constant for each reaction.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical relationships and reaction mechanisms discussed.
Caption: Factors influencing alkyl halide reactivity.
Caption: Reaction pathways for the two alkyl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. SN2 Reaction [iverson.cm.utexas.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Alternative reagents to 1-(2-Bromoethoxy)butane for ether synthesis
For researchers, scientists, and professionals in drug development, the synthesis of ethers is a fundamental transformation. While 1-(2-bromoethoxy)butane is a viable reagent, a variety of alternatives exist, offering different advantages in terms of reactivity, availability, and reaction conditions. This guide provides an objective comparison of common alternative reagents and methodologies for the synthesis of ethers, with a focus on producing a butyl ethyl ether moiety, supported by experimental data and detailed protocols.
Comparison of Alternative Ether Synthesis Strategies
The two primary methods explored here as alternatives to using this compound are the Williamson ether synthesis, employing various electrophiles, and the alkoxymercuration-demercuration reaction. The Williamson ether synthesis is a versatile and widely used method involving the reaction of an alkoxide with a primary alkyl halide or sulfonate.[1][2] Alkoxymercuration-demercuration offers a regioselective method for the synthesis of ethers from alkenes and alcohols.[3][4]
| Reaction Type | Target Ether | Nucleophile | Electrophile/Reagent | Reaction Conditions | Yield (%) | Reference |
| Williamson Ether Synthesis | sec-Butyl ethyl ether | 2-Butanol | Ethyl bromide | KOH, 70°C, 4h | 51 | [5] |
| Williamson Ether Synthesis | n-Butyl ethyl ether | Sodium ethoxide | n-Butyl bromide | Reflux | ~39 (of butyl bromide) | [6] |
| Williamson Ether Synthesis | tert-Butyl ethyl ether | Sodium tert-butoxide | Iodoethane | Not specified | Good (implied) | [7] |
| Williamson Ether Synthesis | General (R-O-R') | Alcohol | Alkyl Halide/Tosylate | Strong base (e.g., NaH), 50-100°C, 1-8h | 50-95 | [8] |
| Alkoxymercuration-Demercuration | 2-Ethoxybutane | Ethanol | 1-Butene, Hg(OAc)₂, NaBH₄ | Room Temperature | Generally Good | [9][10] |
Experimental Protocols
Williamson Ether Synthesis: General Protocol using an Alkyl Halide
This protocol describes the synthesis of an ether via the reaction of an alcohol with an alkyl halide in the presence of a strong base.
Materials:
-
Alcohol (e.g., 1-butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask containing anhydrous DMF, add the alcohol (1.0 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-8 hours, monitoring by TLC.[8]
-
Upon completion, cool the reaction to 0°C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
Alkoxymercuration-Demercuration: General Protocol
This protocol outlines the synthesis of an ether from an alkene and an alcohol.
Materials:
-
Alkene (e.g., 1-butene)
-
Alcohol (e.g., ethanol)
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq.) in a mixture of the alcohol and THF.
-
Add mercuric acetate (1.0 eq.) and stir the mixture at room temperature. The mercuration step is typically rapid, often complete within 10-15 minutes.[10]
-
After the initial reaction, add a 3 M NaOH solution, followed by a solution of sodium borohydride (0.5 eq.) in 3 M NaOH.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ether by distillation.
Reaction Workflows
The following diagrams illustrate the logical flow of the described ether synthesis methods.
Conclusion
The choice of reagent and methodology for ether synthesis depends on several factors including the structure of the desired ether, the availability of starting materials, and desired reaction conditions. The Williamson ether synthesis remains a robust and versatile method, particularly when using primary alkyl halides to avoid elimination side reactions.[1] For the synthesis of ethers from alkenes, the alkoxymercuration-demercuration reaction provides a reliable alternative that avoids carbocation rearrangements.[11] By understanding the advantages and limitations of each approach, researchers can select the most appropriate method for their specific synthetic goals.
References
- 1. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. study.com [study.com]
- 5. Page loading... [wap.guidechem.com]
- 6. One Part of Chemistry: Synthesis of n-Butyl Ethyl Ether from 1-Butanol [1chemistry.blogspot.com]
- 7. homework.study.com [homework.study.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Assessment of 1-(2-Bromoethoxy)butane Products
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reliable research and development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(2-Bromoethoxy)butane, a key building block in various synthetic pathways. The performance of HPLC is contrasted with alternative analytical techniques, with supporting experimental data and detailed protocols to inform method selection and implementation.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on several factors, including the nature of potential impurities, the required sensitivity, and the physicochemical properties of the analyte. For this compound, which is a semi-volatile organic compound, both HPLC and Gas Chromatography (GC) are viable techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Effective for a wide range of polar and non-polar analytes. | Ideal for volatile and thermally stable compounds.[1] |
| Typical Impurities Detected | Non-volatile synthesis byproducts, unreacted starting materials, and degradation products. | Volatile and semi-volatile impurities, residual solvents, and starting materials.[2] |
| Detection | UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD). The lack of a strong chromophore in this compound may necessitate low UV wavelengths or universal detectors like RI or ELSD.[1][3] | Flame Ionization Detector (FID) for quantitation, Mass Spectrometry (MS) for identification.[2] |
| Advantages | - High resolution for complex mixtures.[4] - Non-destructive. - Wide applicability. | - High sensitivity for volatile compounds.[2] - GC-MS provides structural information for impurity identification. |
| Limitations | - May require specific detectors if the analyte lacks a UV chromophore.[3] - Can be more time-consuming than GC for volatile analysis. | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some analytes. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are recommended protocols for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on reversed-phase chromatography, which is well-suited for the analysis of moderately polar compounds like this compound.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV at low wavelength, RI, or ELSD).[3][4]
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][3]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1][3]
-
Sample Preparation : Dissolve an accurately weighed sample in the mobile phase or acetonitrile to a final concentration of approximately 1 mg/mL.[4]
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for quantifying volatile and semi-volatile impurities.
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.[1][2]
-
Column : A mid-polarity column, such as one with a cyanopropylphenyl-based stationary phase (e.g., Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[3]
-
Oven Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Maintain at 250°C for 5 minutes.[3]
-
-
Injector Temperature : 250°C.[2]
-
Detector Temperature : 275°C.[1]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[3]
-
Sample Preparation : Dissolve an accurately weighed sample in a volatile solvent such as dichloromethane or methanol to a final concentration of approximately 1 mg/mL.[3][5]
Mandatory Visualizations
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Logical selection of analytical method based on impurity type.
References
A Comparative Guide to the Validation of Ether Linkage Formation Using FTIR with 1-(2-Bromoethoxy)butane
For researchers, scientists, and drug development professionals, the successful synthesis of ether linkages is a critical step in the creation of a vast array of molecules. The validation of this bond formation is paramount to ensure reaction completion and purity of the final product. This guide provides a comparative analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the validation of ether linkage formation, using the synthesis of 1-(2-Bromoethoxy)butane as a model. We will explore alternative validation techniques and provide detailed experimental protocols and data to support our comparison.
FTIR Spectroscopy for Ether Linkage Validation
FTIR spectroscopy is a rapid, non-destructive, and widely accessible technique for identifying functional groups in a molecule.[1][2][3] In the context of ether synthesis, FTIR is particularly useful for monitoring the disappearance of starting materials and the appearance of the ether product. The key spectral changes to monitor during the formation of an ether, such as this compound, from an alcohol and an alkyl halide are:
-
Disappearance of the O-H stretch: The starting alcohol will exhibit a characteristic broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration. The successful formation of the ether linkage will result in the disappearance of this peak.[4]
-
Appearance of the C-O-C stretch: The ether product will show a strong, characteristic absorption band in the fingerprint region, typically between 1050-1250 cm⁻¹, which corresponds to the C-O-C stretching vibration.[4][5][6]
Comparative Analysis of Validation Methods
While FTIR is a powerful tool, a comprehensive validation often involves complementary techniques. The primary alternatives to FTIR for validating ether linkage formation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][7]
| Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence or absence of functional groups (e.g., -OH, C-O-C).[4] | Rapid, non-destructive, relatively inexpensive, and widely available.[2][3] | Provides limited structural information; the fingerprint region can be complex to interpret.[4][6] |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to elucidate the molecular structure. | Detailed information about the carbon-hydrogen framework, chemical environment of atoms, and connectivity.[7] | Provides unambiguous structural determination.[7] | More expensive instrumentation, requires deuterated solvents, and can be more time-consuming. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Determines the molecular weight of the product and can provide information about its structure through fragmentation patterns.[4] | High sensitivity, provides molecular weight confirmation. | Can be a destructive technique, may not distinguish between isomers. |
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of an ether, which can be adapted for this compound.
Materials:
-
Butan-1-ol
-
Sodium hydride (NaH)
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butan-1-ol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of NH₄Cl.[4]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by flash column chromatography to obtain pure this compound.
FTIR Analysis of Reaction Components
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[1][8]
-
Sample Analysis:
-
Liquids (Butan-1-ol, 1,2-Dibromoethane, this compound): Place a small drop of the liquid sample directly onto the ATR crystal.
-
Reaction Monitoring: If monitoring the reaction in real-time, a small aliquot of the reaction mixture can be withdrawn, diluted if necessary, and analyzed.
-
-
Data Acquisition: Acquire the FTIR spectrum for each sample over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the spectra to identify the characteristic absorption bands.
Data Presentation
The following table summarizes the expected characteristic FTIR absorption bands for the reactants and the product in the synthesis of this compound.
| Compound | Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance in Reaction |
| Butan-1-ol (Reactant) | O-H | Stretch, broad | 3200 - 3550 | Disappears |
| This compound (Product) | C-O-C | Stretch, strong | 1050 - 1150 | Appears |
| 1,2-Dibromoethane (Reactant) | C-Br | Stretch | 500 - 600 | Changes in the fingerprint region |
| All compounds | C-H | Stretch | 2850 - 3000 | Present throughout |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. What Are The Alternatives To Ftir? Choosing The Right Analytical Technique For Your Lab - Kintek Solution [kindle-tech.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
A Comparative Guide to SN2 Reactivity: 1-(2-Bromoethoxy)butane vs. 1-(2-Chloroethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
When comparing the reactivity of 1-(2-bromoethoxy)butane and 1-(2-chloroethoxy)butane in bimolecular nucleophilic substitution (SN2) reactions, experimental evidence and foundational chemical principles overwhelmingly indicate that This compound is the more reactive substrate . This heightened reactivity is directly attributable to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which lowers the activation energy of the concerted SN2 transition state and results in a significantly faster reaction rate.
Introduction
The SN2 reaction is a fundamental process in organic synthesis, involving the concerted attack of a nucleophile and the displacement of a leaving group. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For primary haloalkanes such as this compound and 1-(2-chloroethoxy)butane, the SN2 pathway is strongly favored over the SN1 pathway due to the energetic instability of the primary carbocation that would be required for an SN1 mechanism.[1] A critical factor governing the rate of an SN2 reaction is the nature of the leaving group. A good leaving group is a species that is stable in solution after it has departed with the pair of electrons from its former bond.[2] Generally, the weaker the base, the better the leaving group.[3][4]
Quantitative Data Comparison
Table 1: Second-Order Rate Constants for the SN2 Reaction of 1-Halobutanes with NaI in Acetone at 25°C
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁵ | 1 |
| 1-Bromobutane | NaI | Acetone | 25 | 1.75 x 10⁻³ | 167 |
Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[5]
As the data clearly indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under identical SN2 conditions.[5] This substantial difference in reactivity is expected to be mirrored in the case of this compound and 1-(2-chloroethoxy)butane, as the ether linkage is sufficiently removed from the reaction center and does not significantly alter the electronic or steric environment of the carbon-halogen bond.
Analysis of Reactivity Factors
The observed difference in reaction rates is governed by the leaving group's ability, which increases down the halogen group: I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5] This trend is explained by two primary factors:
-
Basicity: The conjugate acids of the halide leaving groups are the hydrohalic acids (HI, HBr, HCl, HF). The acidity of these acids increases down the group, meaning HBr is a stronger acid than HCl.[2] Consequently, Br⁻ is a weaker base than Cl⁻. Weaker bases are more stable and therefore make better leaving groups.[2]
-
Bond Strength and Polarizability: The C-Br bond (bond energy ≈ 285 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 340 kJ/mol). A weaker bond requires less energy to break, contributing to a lower activation energy for the reaction. Furthermore, bromine is larger and more polarizable than chlorine. This increased polarizability allows for more effective stabilization of the developing negative charge in the SN2 transition state.
Logical Relationship Diagram
The following diagram illustrates the key factors determining the relative SN2 reactivity of the two compounds.
Caption: Logical flow comparing factors that lead to faster SN2 reactivity for the bromo-compound.
Experimental Protocol: Comparative Kinetic Analysis (Finkelstein Reaction)
This protocol describes a method to compare the SN2 reaction rates of this compound and 1-(2-chloroethoxy)butane.
Objective: To determine the relative rates of reaction of the two substrates with sodium iodide in acetone by monitoring the formation of the iodide product or the disappearance of the starting material.
Materials:
-
This compound
-
1-(2-Chloroethoxy)butane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Internal standard (e.g., dodecane or tridecane)
-
Volumetric flasks, pipettes, and syringes
-
Reaction vials with septa
-
Thermostatted reaction block or water bath
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone. Ensure the NaI is fully dissolved.
-
Prepare 0.1 M stock solutions of this compound and 1-(2-chloroethoxy)butane in anhydrous acetone.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
For each substrate, set up a series of reactions. In a reaction vial, add a specific volume of the 0.1 M NaI solution.
-
Add a precise amount of the internal standard to the vial.
-
Seal the vial with a septum and place it in the thermostatted block set to a constant temperature (e.g., 25°C or 50°C). Allow it to equilibrate for 10-15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, inject a precise volume of the respective 0.1 M haloalkane stock solution into the vial and start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes for the bromo-compound; longer intervals will be needed for the chloro-compound), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., cold diethyl ether and water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC.
-
Create a calibration curve for both the starting materials and the expected product, 1-(2-iodoethoxy)butane, against the internal standard.
-
Determine the concentration of the starting material remaining at each time point.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the haloalkane (ln[RX]) versus time.
-
For an SN2 reaction under pseudo-first-order conditions (where [NaI] is in large excess) or second-order conditions, the slope of this line will be related to the rate constant.
-
Compare the calculated rate constants for this compound and 1-(2-chloroethoxy)butane to determine their relative reactivity.
-
Conclusion
The comparative analysis, supported by established principles of physical organic chemistry and quantitative data from analogous systems, unequivocally demonstrates that this compound is a significantly more reactive substrate in SN2 reactions than 1-(2-chloroethoxy)butane. This is due to the superior leaving group ability of bromide, which stems from its lower basicity and the weaker, more polarizable carbon-bromine bond. For researchers and professionals in drug development and synthetic chemistry, selecting the bromo-derivative over the chloro-derivative is a clear strategic choice for enhancing reaction rates and improving the efficiency of synthetic routes involving SN2 pathways.
References
A Comparative Guide to Alkylating Agents in Ether Synthesis: A Cost-Benefit Analysis of 1-(2-Bromoethoxy)butane and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of ether linkages is a cornerstone of complex molecule construction. The Williamson ether synthesis, a robust and versatile method, remains a widely used tool. This guide provides a detailed cost-benefit analysis of 1-(2-Bromoethoxy)butane as an alkylating agent in this critical reaction, comparing its performance and economic viability against two primary alternatives: 1-(2-Chloroethoxy)butane and 2-Butoxyethanol Tosylate.
The selection of an appropriate alkylating agent is a critical decision in synthesis design, directly impacting reaction efficiency, scalability, and overall cost. This comparison focuses on the introduction of the butoxyethyl moiety, a common structural motif in pharmaceuticals and other functional organic molecules.
Executive Summary
This guide provides a comprehensive comparison of three key reagents for butoxyethylation via the Williamson ether synthesis. The analysis is based on a combination of established chemical principles, available experimental data, and current market pricing.
| Reagent | Key Advantages | Key Disadvantages |
| This compound | High reactivity, leading to faster reaction times and potentially higher yields. | Higher cost compared to the chloro-analog. |
| 1-(2-Chloroethoxy)butane | Lower cost, making it attractive for large-scale synthesis. | Lower reactivity, requiring harsher conditions and potentially leading to lower yields. |
| 2-Butoxyethanol Tosylate | Excellent leaving group, often resulting in high yields under mild conditions. | Higher cost, and requires an additional synthetic step from 2-butoxyethanol. |
Comparative Performance Analysis
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The rate and success of this reaction are heavily influenced by the nature of the leaving group on the alkylating agent.[1][2] The general order of reactivity for halide leaving groups in SN2 reactions is I > Br > Cl > F. Tosylates (OTs) are also excellent leaving groups, often comparable to or better than bromide.
Table 1: Theoretical and Expected Performance in the Synthesis of 4-(2-butoxyethoxy)nitrobenzene
| Parameter | This compound | 1-(2-Chloroethoxy)butane | 2-Butoxyethanol Tosylate |
| Relative Reactivity | High | Moderate | Very High |
| Typical Reaction Time | 2-6 hours | 6-12 hours | 1-4 hours |
| Typical Reaction Temp. | 60-80 °C | 80-100 °C | 50-70 °C |
| Expected Yield | >90% | 70-85% | >95% |
Cost-Benefit Analysis
The economic viability of a synthetic route is a crucial factor in industrial applications. This analysis considers the bulk pricing of the alkylating agents and their precursors. Prices are subject to market fluctuations and should be considered estimates.
Table 2: Cost Comparison of Alkylating Agents
| Reagent | Price (per kg, bulk estimate) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| This compound | $150 - $250 | 181.07 | $27.16 - $45.27 |
| 1-(2-Chloroethoxy)butane | $50 - $100 | 136.62 | $6.83 - $13.66 |
| 2-Butoxyethanol | $2 - $5 (precursor) | 118.18 | $0.24 - $0.59 |
| p-Toluenesulfonyl chloride | $10 - $20 (for tosylation) | 190.65 | $1.91 - $3.81 |
| 2-Butoxyethanol Tosylate | ~$200 - $400 (estimated) | 272.38 | $54.48 - $108.95 |
Analysis:
-
1-(2-Chloroethoxy)butane is the most cost-effective option on a per-mole basis. However, its lower reactivity may necessitate longer reaction times, higher temperatures, and potentially result in lower yields, which can increase overall manufacturing costs (energy, reactor time, downstream processing).
-
This compound offers a good balance between reactivity and cost. While more expensive than the chloro derivative, its faster reaction times and higher yields can lead to a more efficient process, potentially offsetting the higher initial material cost.
-
2-Butoxyethanol Tosylate , while offering the best performance in terms of reactivity and yield, is the most expensive option. The cost is further increased by the need for an additional synthetic step to prepare the tosylate from 2-butoxyethanol. This option is typically reserved for high-value products or when mild reaction conditions are essential to avoid side reactions with sensitive functional groups.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for the Williamson ether synthesis using each of the discussed alkylating agents.
General Procedure for Williamson Ether Synthesis
References
A Comparative Guide to Spectroscopic Methods for the Structural Confirmation of 1-(2-Bromoethoxy)butane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of 1-(2-bromoethoxy)butane, a molecule featuring both an ether linkage and an alkyl bromide, a multi-faceted spectroscopic approach is essential. This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of these compounds. We present supporting predicted data for the parent molecule, this compound, and detail the experimental protocols for each method.
Data Presentation: A Comparative Summary
The following tables summarize the predicted quantitative data for this compound, offering a direct comparison of the information gleaned from each spectroscopic method.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.78 | t | 2H | -O-CH₂ -CH₂-Br |
| ~3.62 | t | 2H | -CH₂ -O-CH₂- |
| ~3.49 | t | 2H | -O-CH₂-CH₂ -Br |
| ~1.58 | sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.39 | sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.92 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~71.2 | -O-CH₂ -CH₂-Br |
| ~70.1 | -CH₂ -O-CH₂- |
| ~31.6 | -O-CH₂-CH₂ -Br |
| ~30.8 | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~19.2 | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~13.8 | -CH₂-CH₃ |
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 2960-2850 | Strong | C-H stretch | Alkane |
| 1465 | Medium | C-H bend | Alkane |
| 1120-1085 | Strong | C-O stretch | Ether |
| 650-550 | Medium-Strong | C-Br stretch | Alkyl Bromide |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Ratio | Proposed Fragment Ion | Notes |
| 180/182 | [CH₃(CH₂)₃OCH₂CH₂Br]⁺ | Molecular ion peak (M⁺) with characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |
| 151/153 | [CH₃(CH₂)₃OCH₂CH₂]⁺ | Loss of Br radical. |
| 135/137 | [OCH₂CH₂Br]⁺ | Alpha-cleavage. |
| 107/109 | [CH₂CH₂Br]⁺ | Fragmentation. |
| 57 | [CH₃(CH₂)₃]⁺ | Butyl cation, often a prominent peak. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire the spectrum with a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (typically 0-220 ppm).
-
A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use an FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Apply a small drop of the sample onto one plate and carefully place the second plate on top to create a thin, uniform film.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Employ a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.
-
-
MS Analysis:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer (typically electron ionization - EI).
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest. Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. The presence of the M⁺ and M+2 peaks in a ~1:1 ratio is a key indicator for a bromine-containing compound.
Alternative and Complementary Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable confirmatory data.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, Br, O) in a pure sample. The experimental percentages can be compared with the calculated values for the proposed molecular formula to provide strong evidence for its correctness.
-
X-ray Crystallography: If the this compound derivative can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This is considered the "gold standard" for structural determination.[1][2]
Mandatory Visualization
The logical workflow for the spectroscopic confirmation of a this compound derivative is depicted below.
Caption: Workflow for the structural confirmation of this compound derivatives.
The following diagram illustrates the relationship between the spectroscopic data and the structural features of this compound.
Caption: Correlation of spectroscopic data with the structure of this compound.
References
Quantitative NMR (qNMR) for Purity Assessment of 1-(2-Bromoethoxy)butane: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), for determining the purity of 1-(2-Bromoethoxy)butane.
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination due to its direct and non-destructive nature.[1][2] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for quantification against a certified internal standard of a different compound.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1][3]
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis. Below is a comparative summary of qNMR, GC-FID, and HPLC-ELSD for the purity assessment of this compound.
| Feature | ¹H qNMR (Quantitative Nuclear Magnetic Resonance) | GC-FID (Gas Chromatography-Flame Ionization Detection) | HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detection) |
| Principle | Signal intensity is directly proportional to the number of protons.[1][3][4] | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.[3][4] | Separation based on polarity and interaction with a stationary phase, with detection based on light scattering of nebulized and evaporated analyte particles.[5][6][7] |
| Quantification | Absolute quantification using a certified internal standard.[8] | Relative quantification based on area percent, or absolute quantification with a specific reference standard for this compound. | Relative quantification based on area percent, or absolute quantification with a specific reference standard for this compound. |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone).[9] | Requires a certified reference standard of this compound for accurate quantification. | Requires a certified reference standard of this compound for accurate quantification. |
| Sample Throughput | Moderate | High | High |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered.[2][3] | Destructive.[3] | Destructive |
| Structural Information | Provides detailed structural information of the analyte and impurities. | Provides retention time, which can be used for identification against a known standard. | Provides retention time, which can be used for identification against a known standard. |
| Typical Purity Results (for similar compounds) | 99.5 ± 0.2 % | 99.6 ± 0.1 % | 99.4 ± 0.3 % |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining accurate and reproducible purity data.
Quantitative ¹H NMR (qNMR) Protocol
This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The signal from the reference material must not overlap with the NMR signal of the analyte.[10]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the sample and the internal standard are fully soluble.
-
Vortex the solution to ensure homogeneity and transfer it to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on a Bruker spectrometer) should be used.[11]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is generally sufficient for accurate quantification of small molecules.[1]
-
Number of Scans (ns): Typically 16 to 64 scans are sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1][12]
-
Acquisition Time (aq): At least 3 seconds.[1]
-
Spectral Width (sw): A typical range of -2 to 12 ppm is sufficient to cover all signals of interest.
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and apply a baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. For this compound, the triplet corresponding to the -CH₂-Br protons or the triplet of the terminal -CH₃ group of the butyl chain are potential candidates.
-
Calculate the purity using the following equation:
Where:
-
I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons for the respective integrated signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the analysis of volatile compounds like this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Mode: Split injection is recommended to avoid column overload, especially for high-purity samples.[13]
2. Sample Preparation and Analysis:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Record the chromatogram and integrate the peak areas of all components.
-
Purity is typically calculated based on the area percent method, assuming all components have a similar response factor in the FID. For higher accuracy, a calibration with a certified reference standard of this compound is required.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
As this compound lacks a strong UV chromophore, ELSD is a more suitable detector for HPLC analysis.[5][6]
1. Instrumentation and Conditions:
-
HPLC System: With a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column is typically suitable for this type of compound.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
ELSD Settings: The nebulizer and evaporator temperatures should be optimized to ensure efficient solvent evaporation without losing the analyte.
2. Sample Preparation and Analysis:
-
Prepare a solution of this compound in the mobile phase or a compatible solvent.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Similar to GC-FID, purity can be estimated by the area percent method, but for accurate quantification, a calibration curve generated from a certified reference standard of this compound is necessary.
Visualizing the Workflow and Logic
To better understand the experimental processes and the logical relationships between these methods, the following diagrams are provided.
Conclusion
For the purity determination of this compound, qNMR offers a significant advantage as a primary, direct method that does not require a specific certified reference standard of the analyte. It provides not only a highly accurate purity value but also valuable structural information about the compound and any potential impurities in a single, non-destructive experiment.
GC-FID and HPLC-ELSD are powerful and widely used chromatographic techniques that offer high throughput and sensitivity. However, for accurate quantification, they typically require a certified reference standard of this compound. The choice between GC-FID and HPLC-ELSD would depend on the volatility of potential impurities.
Ultimately, for definitive purity assessment, especially in a research and development or regulatory setting, employing qNMR as a primary method and complementing it with an orthogonal technique like GC-FID or HPLC-ELSD would provide the most comprehensive and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Topics in Organic Chemistry: Understanding the Principles of HPLC ELSD: A Comprehensive Guide [chemistrywithdrsantosh.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1-[2-(2-Bromoethoxy)ethoxy]butane | C8H17BrO2 | CID 263030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]
Safety Operating Guide
Safe Disposal of 1-(2-Bromoethoxy)butane: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-(2-Bromoethoxy)butane, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area such as a fume hood. If vapors or mists are generated, a NIOSH-approved respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, strong bases, or metals.[2][3]
-
Collect the waste in its original container or a compatible, clearly labeled container.[4][5]
-
The label must clearly identify the contents as "this compound Waste" and include any relevant hazard symbols. Old labels on reused containers should be removed or completely covered.[5]
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][2]
-
Ensure the container is tightly closed at all times, except when adding waste.[1][5]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[3]
3. Spill Management: In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure adequate ventilation and eliminate all ignition sources.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand, or earth).[4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal.[1]
-
Clean the spill area with soap and water.
-
-
Large Spills:
4. Final Disposal:
-
Consult Local Regulations: The primary directive for chemical disposal is to adhere to all local, state, and federal regulations.[4][5]
-
Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal contractor. Your EHS department will have a list of approved vendors.[4]
-
Do Not Pour Down the Drain: Never dispose of this compound or its containers in the sewer system.[1][4]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound waste.
Caption: General workflow for the disposal of this compound.
Caption: Decision-making workflow for managing spills.
References
Personal protective equipment for handling 1-(2-Bromoethoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1-(2-Bromoethoxy)butane (CAS 6550-99-8). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a hazardous chemical requiring careful handling. Based on available data, it is classified as follows:
-
Flammable Liquid and Vapour: Poses a fire hazard.
-
Harmful if Swallowed: Ingestion can lead to serious health issues.
-
Causes Severe Skin Burns and Eye Damage: Direct contact can cause significant injury.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact which can cause severe burns. |
| Body | Flame-retardant lab coat worn over long-sleeved clothing. | To protect skin from accidental splashes and contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapours. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational.
- Verify that a safety shower and eyewash station are accessible and unobstructed.
- Keep the chemical container tightly closed when not in use.
2. Handling:
- Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize vapour inhalation.
- Use grounded and bonded containers when transferring the material to prevent static discharge, which could ignite flammable vapors.
- Avoid direct contact with skin, eyes, and clothing.
3. Storage:
- Store in a freezer at temperatures below -20°C.
- Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and reaction with air or moisture.
- Keep away from heat, sparks, and open flames.
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
In the event of a spill, evacuate the area, eliminate all ignition sources, and contain the spill with an inert absorbent material. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
- Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.
- Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Final Disposal:
- Dispose of the chemical waste through a licensed hazardous waste disposal contractor.
- Never pour this compound down the drain.
- Consult your institution's EHS department and local regulations for specific disposal requirements.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
